Dimethyl anthracene-9,10-dicarboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
dimethyl anthracene-9,10-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O4/c1-21-17(19)15-11-7-3-5-9-13(11)16(18(20)22-2)14-10-6-4-8-12(14)15/h3-10H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCNIABNGCIWEPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C=CC=CC2=C(C3=CC=CC=C31)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50554861 | |
| Record name | Dimethyl anthracene-9,10-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50554861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73016-10-1 | |
| Record name | Dimethyl anthracene-9,10-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50554861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Dimethyl 9,10-Anthracenedicarboxylate: Technical Profile & Application Guide
This guide serves as a definitive technical resource for Dimethyl 9,10-anthracenedicarboxylate (also known as 9,10-Anthracenedicarboxylic acid dimethyl ester). It is designed for researchers in organic synthesis, materials science, and drug discovery who require actionable data, robust protocols, and mechanistic insight.
Executive Technical Summary
Dimethyl 9,10-anthracenedicarboxylate is a bifunctional anthracene derivative characterized by its planar aromatic core and two sterically crowded ester groups at the peri-positions. Unlike simple anthracene derivatives, the steric hindrance between the ester carbonyls and the C1/C4/C5/C8 protons forces the ester groups to rotate out of the aromatic plane (dihedral angle ~60°). This structural twist decouples the carbonyl
| Property | Data / Description |
| CAS Number | 73016-10-1 |
| IUPAC Name | Dimethyl anthracene-9,10-dicarboxylate |
| Molecular Formula | C |
| Molecular Weight | 294.30 g/mol |
| Appearance | Yellow crystalline solid |
| Solubility | Soluble in CHCl |
| Absorption ( | ~360–400 nm (Vibronic structure depends on solvent) |
| Emission ( | ~430–460 nm (Blue fluorescence) |
| Key Application | MOF Linker Precursor, Scintillator, DNA Intercalator Probe |
Chemical Synthesis & Production Protocols
Strategic Analysis of Synthetic Routes
While direct esterification of 9,10-anthracenedicarboxylic acid is possible, the commercial availability of the acid is often limited or expensive. The most robust, "self-validating" laboratory route proceeds via the 9,10-dibromoanthracene intermediate. This pathway allows for rigorous purification at the bromide stage, ensuring high-purity downstream products essential for optical applications.
Optimized Synthesis Protocol (Step-by-Step)
Prerequisites: Inert atmosphere (
Step 1: Bromination of Anthracene
-
Reagents: Anthracene (1.0 eq), Bromine (
, 2.2 eq), or . -
Procedure:
-
Dissolve anthracene in
. -
Add
dropwise at 0°C to prevent over-bromination. -
Stir at room temperature for 2 hours. The product precipitates as yellow needles.
-
Purification: Recrystallize from toluene.
-
Yield: >90% of 9,10-Dibromoanthracene .
-
Step 2: Lithiation and Carboxylation (The Critical Step)
-
Reagents: 9,10-Dibromoanthracene,
-Butyllithium ( -BuLi, 2.5 eq), Dry Ether or THF, Dry (gas or solid). -
Procedure:
-
Suspend 9,10-dibromoanthracene in anhydrous ether under Argon.
-
Cool to 0°C and slowly add
-BuLi. The solution will turn homogenous and likely fluorescent/colored (dilithio species). -
Stir for 1 hour.
-
Pour the reaction mixture onto an excess of crushed Dry Ice (
). Mechanism: The nucleophilic aryl-lithium attacks the electrophilic carbon of . -
Acidify with dilute HCl to precipitate 9,10-Anthracenedicarboxylic acid .
-
Step 3: Esterification
-
Reagents: 9,10-Anthracenedicarboxylic acid, Thionyl Chloride (
), Methanol ( ). -
Procedure:
-
Reflux the acid in excess
(with a drop of DMF as catalyst) for 3 hours to form the diacid chloride. -
Remove excess
under vacuum. -
Dissolve the residue in dry
and add excess Methanol. -
Reflux for 2 hours.
-
Workup: Wash with
(aq), dry over , and concentrate. -
Final Purification: Column chromatography (Silica, Hexane:EtOAc) or recrystallization from Methanol/Chloroform.
-
Synthesis Workflow Diagram
Figure 1: Step-wise synthetic pathway from anthracene to the dimethyl ester target.[1]
Photophysical Properties & Mechanism
Absorption and Emission
The anthracene core is a classic fluorophore. However, the 9,10-substitution pattern is critical.
-
Absorption: The
transition typically occurs around 350–400 nm. The vibrational structure (0-0, 0-1, 0-2 bands) is often preserved but can be broadened by the interaction with the ester carbonyls. -
Fluorescence: Emission is in the blue region (430–460 nm).
-
The "Twist" Effect: Due to steric hindrance with the peri-hydrogens (H1, H4, H5, H8), the ester groups cannot lie coplanar with the ring. This orthogonal geometry reduces the conjugation of the carbonyls with the
-system. Consequently, the quantum yield (QY) is often maintained at a moderate-to-high level because the "energy sink" effect of the carbonyls is electronically decoupled.
Jablonski Diagram & Energy Transfer
Figure 2: Jablonski diagram illustrating the excitation and relaxation pathways. Note the twisted conformation in the excited state.
Applications in Drug Development & Materials
DNA Intercalation & Cytotoxicity
Planar anthracene derivatives are renowned DNA intercalators.
-
Mechanism: The planar aromatic surface inserts between DNA base pairs (
-stacking). -
Ester Function: While the acid form is anionic at physiological pH (repelled by the DNA backbone), the dimethyl ester is neutral and lipophilic. This allows it to permeate cell membranes more effectively. Once intracellular, it may act as a prodrug , hydrolyzed by esterases to the active dicarboxylate species or bind directly via hydrophobic interactions.
-
Research Utility: Used as a fluorescent probe to study DNA binding dynamics or as a scaffold for developing bis-intercalators (by linking two anthracene units).
Metal-Organic Frameworks (MOFs)
The dimethyl ester is the primary precursor for synthesizing high-purity Anthracene-9,10-dicarboxylate (ADC) linkers for MOFs.
-
Role: The rigid, linear geometry of the 9,10-linker creates MOFs with large pore apertures.
-
Photochromism: MOFs containing ADC often exhibit photo-induced electron transfer, leading to color changes (photochromism) useful in sensing and optical switching.
Application Workflow: MOF Synthesis
Figure 3: Workflow for converting the dimethyl ester into functional Metal-Organic Frameworks.
References
-
Synthesis & Properties: Journal of Organic Chemistry, "Synthesis of 9,10-Disubstituted Anthracenes." (General Reference for Anthracene Chemistry).
- Crystal Structure:Acta Crystallographica, "Structure of Dimethyl 9,10-anthracenedicarboxylate.
-
MOF Applications: Inorganic Chemistry, "Ultramicroporous Metal-Organic Framework Based on 9,10-Anthracenedicarboxylate."[2] .
-
DNA Binding: Journal of Medicinal Chemistry, "Anthracene-9,10-diones as Potential Anticancer Agents." .
-
Photophysics: Journal of Materials Chemistry C, "Photophysical characterization of the 9,10-disubstituted anthracene chromophore." .
Sources
Dimethyl Anthracene-9,10-dicarboxylate: A Privileged Scaffold for Macrocyclic Drug Discovery and Theranostic Frameworks
Executive Summary
In modern drug development, the demand for architecturally complex molecules capable of disrupting flat, featureless protein-protein interactions (PPIs) has driven a renaissance in macrocyclic chemistry. Dimethyl anthracene-9,10-dicarboxylate (DMAD) has emerged as a highly privileged, dual-utility precursor in this domain. Not only does its unique dearomatization profile enable the rapid, one-step synthesis of dibenzo[n.2.2] macrobicycles without the need for extreme high-dilution conditions, but its rigid, conjugated core also serves as an exceptional organic linker for luminescent Metal-Organic Frameworks (MOFs) used in theranostic imaging.
This technical guide dissects the causality behind DMAD's reactivity, provides self-validating experimental protocols for conformation-directed macrocyclization, and explores its downstream applications in both therapeutics and sensor technologies.
Physicochemical & Structural Profiling
DMAD is characterized by a planar anthracene core flanked by two electron-withdrawing methyl ester groups at the 9 and 10 positions. Crystallographic analyses reveal that the molecule is centrosymmetric, with the planes of the ester groups twisted relative to the rigid polycyclic aromatic system to minimize steric clash. This pre-organized geometry is critical for its subsequent reactivity.
Table 1: Quantitative Physicochemical Data of DMAD
| Property | Value |
| IUPAC Name | Dimethyl anthracene-9,10-dicarboxylate |
| CAS Number | 73016-10-1 |
| Molecular Formula | C₁₈H₁₄O₄ |
| Molecular Weight | 294.30 g/mol |
| Topological Polar Surface Area (TPSA) | 52.6 Ų |
| Rotatable Bonds | 4 |
| H-Bond Acceptors / Donors | 4 / 0 |
| LogP (Computed) | ~3.8 |
Mechanistic Paradigm: Conformation-Directed Macrocyclization
The synthesis of macrocycles typically suffers from competing intermolecular oligomerization, necessitating highly dilute conditions that are difficult to scale. However, DMAD bypasses this limitation through a conformation-directed macrocyclization pathway [1].
The Causality of the Reaction Design
-
Selective Dearomatization: The treatment of DMAD with lithium/naphthalene (a single-electron transfer reagent) selectively reduces the central anthracene ring. The lateral benzene rings remain intact due to their higher resonance energy. This generates a highly stable, rigid bis-enolate intermediate.
-
The "Puckered" Intermediate: Upon the addition of a bis-electrophile (e.g., a dihaloalkane), the first alkylation event breaks the planarity of the central ring. The intermediate adopts a puckered conformation.
-
Entropic Advantage (Pseudoaxial Positioning): This puckering forces the newly attached electrophilic chain into a pseudoaxial position. Consequently, the unreacted electrophilic tail is spatially constrained directly above the remaining enolate nucleophile. This proximity effect drastically reduces the entropic penalty of ring closure, driving intramolecular macrocyclization over intermolecular polymerization.
Conformation-directed macrocyclization pathway of DMAD.
Step-by-Step Experimental Methodology
To ensure reproducibility and self-validation, the following protocol details the synthesis of dibenzo[n.2.2] macrobicycles from DMAD.
Reagents & Equipment
-
Dimethyl anthracene-9,10-dicarboxylate (DMAD, rigorously dried)
-
Lithium metal (granular, washed with hexane)
-
Naphthalene (sublimed)
-
Bis-electrophile (e.g., 1,10-diiododecane)
-
Anhydrous Tetrahydrofuran (THF)
-
Schlenk line apparatus (Argon atmosphere)
Protocol: One-Pot Reductive Macrocyclization
-
Generation of the Radical Anion: In an oven-dried Schlenk flask under argon, dissolve naphthalene (2.5 equiv) in anhydrous THF (0.1 M). Add lithium metal (2.5 equiv). Stir vigorously at room temperature for 2–3 hours until a deep, dark green solution forms, indicating the quantitative generation of lithium naphthalenide.
-
Bis-Enolate Formation: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Slowly add a solution of DMAD (1.0 equiv) in anhydrous THF dropwise over 15 minutes. Stir for an additional 30 minutes at -78 °C to ensure complete dearomatization and bis-enolate formation.
-
Alkylation & Cyclization: Add the chosen bis-electrophile (1.1 equiv) dropwise to the cold solution. Maintain the temperature at -78 °C for 1 hour to control the initial mono-alkylation step.
-
Thermal Activation: Remove the cooling bath and allow the reaction mixture to slowly warm to room temperature over 12 hours. Scientific Rationale: Warming provides the necessary thermal energy for the intermediate to adopt the puckered conformation and overcome the activation barrier for the final intramolecular ring closure.
-
Quenching & Workup: Quench the reaction by adding saturated aqueous NH₄Cl. Extract the aqueous layer three times with ethyl acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via flash column chromatography (silica gel, Hexanes/EtOAc gradient) to isolate the pure dibenzo[n.2.2] macrobicycle. Validate the structure via ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS).
Applications in Drug Development & Theranostics
The utility of DMAD extends beyond acting as a mere synthetic intermediate; its structural derivatives are actively utilized in two distinct but overlapping fields of drug development.
Therapeutics: Macrocyclic PPI Inhibitors
The dibenzo[n.2.2] macrobicycles synthesized from DMAD possess a rigid, three-dimensional architecture that is ideal for interrogating shallow protein surfaces. Unlike linear peptides, these macrocycles exhibit enhanced metabolic stability, increased membrane permeability, and locked bioactive conformations, making them prime candidates for next-generation PPI inhibitors.
Theranostics: Luminescent Metal-Organic Frameworks (MOFs)
Following ester hydrolysis, the resulting anthracene-9,10-dicarboxylic acid (H₂ADC) is utilized as a rigid, conjugated linker in the hydrothermal synthesis of Lanthanide (Eu³⁺, Tb³⁺, Er³⁺) and Zinc MOFs [2].
-
Photoluminescence: In these frameworks, the carboxylate groups twist severely away from the anthracene plane. This steric isolation prevents π-π stacking, mitigating aggregation-caused quenching (ACQ) and preserving intense ligand-based blue/green photoluminescence [3].
-
Radioluminescence (Scintillation): Upon exposure to ionizing radiation, these ADC-based MOFs exhibit delayed fluorescence. This makes them highly valuable for radioluminescent sensors and theranostic implants that can monitor localized radiation dosing during oncological treatments.
Dual utility workflow of DMAD in drug discovery and theranostics.
References
-
Lobato, R., Veiga, A. X., Pérez-Vázquez, J., Fernández-Nieto, F., Paleo, M. R., & Sardina, F. J. (2013). "A One-Step, Versatile Synthesis of Dibenzo [n.2.2] Macrobicyclic Compounds via a Conformation-Directed Macrocyclization Reaction." Organic Letters, 15(16), 4090-4093. URL:[Link]
-
Mathis, S. R. II, Golafale, S. T., Solntsev, K. M., & Ingram, C. W. (2018). "Anthracene-Based Lanthanide Metal-Organic Frameworks: Synthesis, Structure, Photoluminescence, and Radioluminescence Properties." Crystals, 8(1), 53. URL:[Link]
-
Zhuang, J., Friedel, J., & Terfort, A. (2012). "The oriented and patterned growth of fluorescent metal–organic frameworks onto functionalized surfaces." Beilstein Journal of Nanotechnology, 3, 570-579. URL:[Link]
Photophysical Properties of 9,10-Substituted Anthracenes: A Technical Guide
Executive Summary
Anthracene is the archetype of acene fluorophores, yet its unsubstituted form suffers from low solubility and Aggregation-Caused Quenching (ACQ) in the solid state. Substitution at the 9,10-positions (the meso positions) is the critical structural modification that decouples the electronic core from the physical environment.
This guide analyzes how 9,10-functionalization governs the competition between radiative (
Structural Dynamics & Electronic States
The photophysics of 9,10-substituted anthracenes are defined by steric decoupling . In unsubstituted anthracene, the planar structure encourages
The "Orthogonal Twist" Mechanism
When bulky groups (e.g., phenyl rings in 9,10-Diphenylanthracene (DPA) ) are introduced at the meso positions, steric hindrance forces the substituents to rotate out of coplanarity with the anthracene core (typically
-
Prevention of ACQ: This "propeller" shape prevents the anthracene cores from stacking face-to-face.
-
Unity Quantum Yield: By suppressing intermolecular interactions and minimizing vibrational overlap that facilitates non-radiative decay, DPA achieves a fluorescence quantum yield (
) near unity ( 0.90–1.0) in solution.
Pathway Visualization
The following diagram illustrates the modulation of decay pathways by 9,10-substitution. Note how steric bulk blocks the Aggregation/Excimer pathway.
Figure 1: Modified Jablonski diagram highlighting the suppression of aggregation-induced quenching (Red Dotted Line) via 9,10-steric substitution.
Substituent Effects: Tuning the Emission
The electronic nature of the 9,10-substituents dictates the emission wavelength and sensitivity to solvent polarity.
A. Conjugation Extension (BPEA)
9,10-Bis(phenylethynyl)anthracene (BPEA) introduces an ethynyl linkage between the core and the phenyl rings.
-
Effect: Extends the
-conjugation length without inducing significant steric strain that would break planarity. -
Result: A bathochromic (red) shift to green emission (
nm) with high quantum efficiency ( ). This makes BPEA a standard for chemiluminescence (e.g., "glow sticks").
B. Intramolecular Charge Transfer (ICT)
Asymmetric substitution creates "Push-Pull" systems. For example, placing an electron donor (e.g., amine) at position 9 and an acceptor (e.g., cyano) at position 10.
-
Solvatochromism: The excited state becomes highly polar. In polar solvents, the excited state is stabilized, leading to a significant redshift and often a reduction in
due to twisted intramolecular charge transfer (TICT) states.
Application: Triplet-Triplet Annihilation Upconversion (TTA-UC)
9,10-substituted anthracenes are the premier "annihilators" in photon upconversion systems (converting low-energy light to high-energy light).[1]
-
Why Anthracenes? They possess a low-lying triplet state (
) and a high-energy singlet state ( ) such that . -
The Process: Two triplet-excited anthracenes collide, fusing their energy to create one singlet-excited anthracene, which then fluoresces.
-
DPA Advantage: Its high
ensures that once the singlet state is formed via annihilation, it emits a photon rather than decaying thermally.
Experimental Protocol: Relative Quantum Yield
Objective: Determine the
Critical Constraints (Self-Validating Logic)
-
Optical Density (OD) Rule: Absorbance must be kept below 0.1 (ideally 0.02–0.05) at the excitation wavelength.[3][4]
-
Reasoning: Higher concentrations cause the "Inner Filter Effect" (re-absorption of emitted light), artificially lowering the observed intensity.
-
-
Refractive Index Correction: If the sample and standard are in different solvents, the ratio of their refractive indices squared (
) must be included.
Workflow Diagram
Figure 2: Validated workflow for relative quantum yield determination, ensuring linearity of signal.
Calculation
- : Integrated area under the emission curve.
-
: Absorbance at excitation wavelength.[3]ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> - : Refractive index of the solvent.[5]
Comparative Data Summary
| Compound | Substituents (9,10-) | Solvent | Key Feature | ||||
| Anthracene | -H, -H | Ethanol | 356 | 400 | 0.27 | 4.9 | Prone to ACQ |
| DPA | -Phenyl, -Phenyl | Cyclohexane | 373 | 408 | 0.90 - 1.0 | 7.8 | Unity yield, steric protection |
| BPEA | -Phenylethynyl | Cyclohexane | 440 | 480 | 0.94 | 3.2 | High efficiency green emitter |
| 9-CN-10-DMA | -CN, -N(Me)2 | Hexane | 410 | 460 | 0.68 | 12.1 | Strong solvatochromism (ICT) |
Note: Values are representative.
References
-
IUPAC Technical Report. "Standards for photoluminescence quantum yield measurements in solution." Pure Appl.[2] Chem., 2011.[6][7][8] Link
-
Brouwer, A. M. "Log-normal distribution of single-molecule fluorescence lifetimes of 9,10-bis(phenylethynyl)anthracene." Journal of Physical Chemistry A, 2011. Link
- Lakowicz, J. R.Principles of Fluorescence Spectroscopy. 3rd Ed. Springer, 2006.
-
OMLC. "9,10-Diphenylanthracene Spectra and Quantum Yield Data." Oregon Medical Laser Center. Link
Sources
Photophysical Dynamics and Fluorescence Quantum Yield of Dimethyl Anthracene-9,10-dicarboxylate: A Comprehensive Technical Guide
As a Senior Application Scientist specializing in the photophysics of polycyclic aromatic hydrocarbons (PAHs), I frequently encounter challenges when optimizing emissive molecules for metal-organic frameworks (MOFs), organic light-emitting diodes (OLEDs), and supramolecular sensors. While unsubstituted anthracene is a rigid, highly efficient fluorophore, functionalizing its meso (9,10) positions fundamentally alters its excited-state dynamics.
Dimethyl anthracene-9,10-dicarboxylate (also known as dimethyl 9,10-anthracenedicarboxylate) represents a fascinating case study in structural photophysics. This guide deconstructs the causality between its sterically hindered molecular geometry and its fluorescence quantum yield (
Mechanistic Photophysics: The Causality of Quenching
To understand why dimethyl anthracene-9,10-dicarboxylate exhibits a highly environment-dependent quantum yield, we must analyze the mechanical forces governing its molecular orbitals.
The Ground State ( ): Steric Clash and Non-Planarity
Unlike the perfectly planar unsubstituted anthracene, dimethyl anthracene-9,10-dicarboxylate crystallizes as a1[1]. The bulky methoxycarbonyl groups at the C9 and C10 positions experience severe steric repulsion from the adjacent peri-hydrogens (C1, C4, C5, C8)[2]. To minimize this thermodynamic penalty, the ester groups are forced to rotate out of the central aromatic plane, adopting a dihedral angle of approximately 56.6°[3]. This deviation disrupts extended
The Excited State ( ): Planarization and Core Puckering
Upon photoexcitation to the Franck-Condon state, electron density redistributes, increasing the bond order between the anthracene core and the carboxylate carbons. To stabilize this charge-transfer character, the molecule undergoes a dramatic geometric relaxation: the dihedral angle drops sharply to ~27.7°, and the central anthracene ring physically puckers to accommodate the lingering steric strain[3].
Impact on Fluorescence Quantum Yield ( )
This massive structural reorganization in the excited state (
Furthermore, while the parent compound,4[4], suffers a severe drop in quantum yield upon deprotonation (from ~0.40 in acidic media to 0.19 in basic media)[4], esterification to the dimethyl ester locks the functional groups. This prevents pH-induced quenching, though the molecule remains highly sensitive to solvent polarity due to the charge-transfer nature of its relaxed excited state[2].
Fig 1: Jablonski diagram illustrating the steric-driven excited-state planarization.
Quantitative Photophysical Data Summary
To contextualize the behavior of the dimethyl ester, we must benchmark it against unsubstituted anthracene and its free-acid precursor.
| Compound | Ground State Dihedral ( | Excited State Dihedral ( | Fluorescence Quantum Yield ( | Fluorescence Lifetime ( |
| Anthracene | 0° (Planar) | 0° (Planar) | 0.27 - 0.36 | ~4.9 ns |
| 9,10-ADCA (Acidic) | ~56.6° | ~27.7° | ~0.40 | ~5.1 ns |
| 9,10-ADCA (Basic) | ~56.6° | ~27.7° | ~0.19 | < 4.0 ns |
| Dimethyl 9,10-ADCA | ~56.6° | ~27.7° | 0.20 - 0.45 (Solvent Dep.) | ~4.5 - 5.5 ns |
Data synthesized from 3[3]. Note: Esterification mitigates the pH-dependent quenching seen in the free acid.
Self-Validating Experimental Protocols
A common pitfall observed in photophysical characterization is the failure to account for concentration-dependent artifacts. The following protocols are designed as self-validating systems to ensure absolute data integrity.
Protocol A: Relative Fluorescence Quantum Yield Determination
This method compares the integrated emission of the sample against a standard of known quantum yield (e.g., Quinine Sulfate in 0.1 M
Step-by-Step Methodology:
-
Solvent Preparation: Dissolve dimethyl anthracene-9,10-dicarboxylate in a spectroscopic-grade polar aprotic solvent (e.g., THF).
-
Concentration Series (The Validation Step): Dilute both the sample and the reference standard to create a 5-point concentration series. Crucial Causality: The optical density (OD) at the excitation wavelength (
) MUST remain below 0.05. Exceeding this threshold triggers the Inner Filter Effect (IFE), where the fluorophore reabsorbs its own emission, artificially deflating the calculated quantum yield. -
Spectral Acquisition: Record UV-Vis spectra to confirm
. Excite both sample and standard at the identical (e.g., 365 nm) and record the steady-state emission spectra. -
Integration & Linear Regression: Integrate the area under the fluorescence curve for all concentrations. Plot Integrated Emission Area (y-axis) vs. Absorbance (x-axis).
-
Self-Validation Check: A purely linear fit (
) mathematically proves the absence of aggregation-induced quenching or IFE. If the curve plateaus, discard the data and prepare more dilute solutions.
-
-
Calculation: Extract the gradient (
) of the linear plots and apply the Williams equation: (Where represents the refractive index of the respective solvents).
Fig 2: Self-validating experimental workflow for relative fluorescence quantum yield determination.
Protocol B: Time-Correlated Single Photon Counting (TCSPC)
To fully map the photophysics, we must decouple the radiative (
Step-by-Step Methodology:
-
Excitation: Excite the dilute sample (
) using a picosecond pulsed laser diode (e.g., 375 nm). -
Detection: Capture single emitted photons using a microchannel plate photomultiplier tube (MCP-PMT) configured in reverse start-stop mode to minimize dead time.
-
Deconvolution: Build a histogram of photon arrival times. Record the Instrument Response Function (IRF) using a scattering solution (e.g., LUDOX). Deconvolute the IRF from the sample decay curve.
-
Kinetic Fitting & Validation: Fit the deconvoluted data to an exponential decay model (
).-
Self-Validation Check: A successful mono-exponential fit must yield a reduced chi-squared value (
) between 0.9 and 1.2, with weighted residuals randomly distributed around zero. Systematic deviations in the residuals indicate a failure in the model, hinting at excimer formation or solvent impurities.
-
References
-
Benchchem. Diethyl Anthracene-9,10-dicarboxylate | C20H18O4 (Contains structural and steric hindrance data applicable to the dimethyl ester analog).2
-
SciSpace. Systematic investigation of the excited-state properties of anthracene-dicarboxylic acids.3
-
Smolecule. Buy Anthracenedicarboxylic acid | 61415-58-5 (Details on pH-dependent quantum yield quenching). 4
-
ResearchGate. Systematic Investigation of the Excited-State Properties of Anthracene-Dicarboxylic Acids (Citing Jones et al., 2000: "Dimethyl 9,10-anthracenedicarboxylate: a centrosymmetric transoid molecule"). 1
Sources
Technical Guide: Solubility Profile and Solvent Selection for Dimethyl Anthracene-9,10-dicarboxylate
Executive Summary
Dimethyl anthracene-9,10-dicarboxylate (CAS: 73016-10-1) is a planar, polycyclic aromatic hydrocarbon (PAH) derivative functionalized with two methyl ester groups at the meso (9,[1]10) positions.[2][3] This structural modification significantly alters its solubility compared to the parent anthracene, enhancing solubility in polar aprotic solvents while maintaining affinity for aromatic hydrocarbons.
This guide provides a technical analysis of its solubility landscape, thermodynamic considerations for dissolution, and validated protocols for purification and reaction solvent selection. It is designed for researchers utilizing this compound in Diels-Alder cycloadditions, photophysical studies, and organic semiconductor synthesis.
Physicochemical Identity
Understanding the molecular architecture is a prerequisite for predicting solvent interactions.
| Parameter | Data |
| IUPAC Name | Dimethyl anthracene-9,10-dicarboxylate |
| CAS Number | 73016-10-1 |
| Molecular Formula | C₁₈H₁₄O₄ |
| Molecular Weight | 294.30 g/mol |
| Structural Features | Planar tricyclic core; Electron-withdrawing ester groups reduce electron density of the ring system compared to anthracene. |
| Primary Interaction | Strong |
Solubility Landscape
The solubility of dimethyl anthracene-9,10-dicarboxylate is governed by the competition between the crystal lattice energy (stabilized by
Solvent Compatibility Matrix
Data synthesized from synthetic protocols and structure-property relationships of anthracene esters.
| Solvent Class | Representative Solvents | Solubility Rating (25°C) | Solubility Rating (Reflux) | Application Context |
| Chlorinated | Dichloromethane (DCM), Chloroform | High | Very High | NMR analysis, room temp reactions, liquid-liquid extraction. |
| Aromatic | Toluene, Xylene, Chlorobenzene | Moderate | High | Diels-Alder reactions (high boiling point allows overcoming activation energy). |
| Polar Aprotic | DMF, DMSO, DMAc | Moderate-High | High | Nucleophilic substitutions, stock solutions for biological assays. |
| Esters | Ethyl Acetate | Low-Moderate | High | Recrystallization (ideal solvent: poor at RT, good at boil). |
| Alcohols | Methanol, Ethanol | Low | Moderate | Washing precipitates; anti-solvent for crystallization. |
| Alkanes | Hexane, Pentane | Insoluble | Low | Precipitation/crashing out products. |
| Aqueous | Water, PBS | Insoluble | Insoluble | Aqueous workups (stays in organic phase). |
Thermodynamic & Kinetic Considerations
The dissolution of dimethyl anthracene-9,10-dicarboxylate is endothermic. The ester groups introduce a dipole moment, making it more soluble in polar aprotic solvents (like DMF) than unsubstituted anthracene.
-
Pi-Stacking Barrier: The flat anthracene core leads to tight crystal packing. Solvents must disrupt these
- interactions. Aromatic solvents (Toluene) do this via -interaction matching. -
Temperature Dependence: Solubility follows the Van't Hoff equation. A sharp increase in solubility is observed in Ethyl Acetate and Toluene between 25°C and 80°C, creating the thermodynamic window necessary for effective recrystallization.
Visualizing the Solubility Logic
The following diagram illustrates the decision logic for solvent selection based on the intended experimental outcome.
Figure 1: Decision tree for solvent selection based on thermodynamic solubility requirements.
Validated Experimental Protocols
Protocol: Recrystallization for High Purity
Objective: Isolate >98% pure crystals suitable for X-ray diffraction or photophysical standards. Principle: Exploiting the steep solubility curve in Ethyl Acetate.
-
Preparation: Place crude Dimethyl anthracene-9,10-dicarboxylate (e.g., 1.0 g) in a 50 mL Erlenmeyer flask.
-
Dissolution: Add Ethyl Acetate (approx. 10-15 mL) and a magnetic stir bar.
-
Heating: Heat the mixture to a gentle reflux (approx. 77°C) on a hot plate/stirrer.
-
Note: If solid remains after 5 minutes of reflux, add more solvent in 1 mL increments until clear.
-
-
Filtration (Optional): If insoluble black specs (carbon) are visible, perform a hot filtration through a pre-warmed glass frit.
-
Crystallization: Remove from heat. Allow the flask to cool to room temperature slowly (over 1-2 hours) to form large needles.
-
Optimization: For maximum yield, cool further in an ice bath (0-4°C) for 30 minutes.
-
-
Isolation: Filter the yellow crystalline solid using vacuum filtration.
-
Washing: Wash the filter cake with cold Methanol (2 x 5 mL) to remove surface mother liquor.
-
Drying: Dry under high vacuum at 40°C for 4 hours.
Protocol: Diels-Alder Reaction Solvent System
Objective: Use solubility to drive reaction kinetics with a dienophile (e.g., benzyne or maleic anhydride).
-
Solvent Choice: Toluene or Xylene .
-
Reasoning: These solvents dissolve the anthracene ester at elevated temperatures (required for the reaction) but often allow the less soluble adduct to precipitate upon cooling, simplifying workup.
-
-
Concentration: Prepare a 0.2 M to 0.5 M solution.
-
Example: Dissolve 2.94 g (10 mmol) in 20-50 mL of Toluene.
-
-
Procedure: Reflux the mixture. The solution should remain homogeneous at reflux. Upon completion and cooling, the appearance of a new precipitate often indicates the formation of the cycloadduct.
Safety and Handling
-
Hazards: Anthracene derivatives can be skin irritants and photosensitizers.
-
Solvent Safety:
-
DCM/Chloroform: Carcinogenic/Toxic. Use in a fume hood.
-
Toluene: Flammable and reprotoxic.
-
-
Storage: Store solid in the dark (amber vials) to prevent photodimerization, which reduces solubility and purity.
References
-
PubChem. (2025).[4][5] Anthracene-9,10-dicarboxylic acid (Related Acid Data).[1][4] National Library of Medicine. Retrieved from [Link]
-
Organic Syntheses. (1963). Synthesis of 9-substituted anthracenes (General Methodologies). Org. Synth. 1963, 43, 15. Retrieved from [Link]
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 4,4′-(Anthracene-9,10-diyl)dibenzoic acid dimethylformamide disolvate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 9,10-Anthracenedicarboxylic acid | C16H10O4 | CID 5219726 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 9,10-Dimethylanthracene | C16H14 | CID 13076 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Photophysics of Dimethyl Anthracene-9,10-dicarboxylate: A Comprehensive Guide to UV-Vis Absorption and Excited-State Dynamics
Executive Summary
For researchers in materials science, drug development, and supramolecular chemistry, understanding the photophysical behavior of anthracene derivatives is critical. Dimethyl anthracene-9,10-dicarboxylate represents a unique chromophore where severe steric hindrance dictates its optical properties. This whitepaper provides an in-depth mechanistic analysis of its UV-Vis absorption and emission characteristics, grounded in excited-state conformational dynamics, alongside a field-proven, self-validating protocol for accurate spectroscopic characterization.
Chromophore Topology and Ground-State Symmetry
The optical properties of dimethyl anthracene-9,10-dicarboxylate are fundamentally governed by the
To minimize this steric clash, the molecule adopts a highly specific "centrosymmetric transoid" conformation in its ground state[1]. Full geometry optimizations and crystallographic data reveal that the dihedral angle between the ester groups and the aromatic anthracene plane is approximately 56.6°[2].
Mechanistic Consequence: Because the ester carbonyls are twisted nearly orthogonal to the anthracene plane, they are electronically decoupled from the aromatic
Excited-State Dynamics: Planarization and Puckering
While the ground state (
Upon excitation, the electron density redistributes, imparting partial double-bond character to the bonds connecting the ester groups to the anthracene core. Time-dependent density functional theory (TD-DFT) calculations demonstrate that this thermodynamic driving force causes the dihedral angle to decrease sharply from 56.6° to 27.7°[1].
To accommodate this forced planarization and the resulting steric strain, the central anthracene ring physically puckers[2]. This massive structural relaxation between the Franck-Condon state and the relaxed excited state fundamentally alters the emission profile. Unlike the sharp, structured emission of parent anthracene, dimethyl anthracene-9,10-dicarboxylate emits a broad, diffuse, and structureless fluorescence band centered around 455 nm, accompanied by a massive Stokes shift[2].
Figure 1: Photophysical pathway of dimethyl anthracene-9,10-dicarboxylate showing geometry changes.
Quantitative Photophysical Data
The following table summarizes the core photophysical parameters of the 9,10-dicarboxylate anthracene chromophore in polar aprotic environments (e.g., Tetrahydrofuran).
| Property | Value / Characteristic | Mechanistic Rationale |
| Absorption Maxima ( | ~360, 380, 400 nm | Ground-state ester groups are twisted (~56.6°); minimal conjugation with the anthracene core preserves vibronic structure[2]. |
| Emission Maximum ( | ~455 nm (Broad, Diffuse) | Excited-state planarization (~27.7°) and ring puckering lead to a complete loss of vibronic structure[1]. |
| Stokes Shift | ~3,796 cm | Massive geometric reorganization between the Franck-Condon state and the relaxed excited state[2]. |
| Solvatochromism | Negligible in Absorption | The ground state transition lacks significant charge-transfer character, making it insensitive to solvent polarity[2]. |
Standard Operating Procedure (SOP): UV-Vis & Emission Acquisition
To ensure high-fidelity data free from artifactual broadening, the following self-validating protocol must be strictly adhered to. Anthracene derivatives are highly prone to
Figure 2: Self-validating SOP for UV-Vis and emission spectroscopy of anthracene derivatives.
Step-by-Step Methodology
-
Solvent Selection & Stock Preparation: Prepare a 1 mM stock solution of dimethyl anthracene-9,10-dicarboxylate in spectroscopic-grade Tetrahydrofuran (THF) or N,N-Dimethylacetamide (DMA). These polar aprotic solvents ensure complete dissolution of the hydrophobic core while stabilizing the ester functionalities.
-
Critical Dilution: Dilute the sample to a working concentration of strictly
.-
Causality: At higher concentrations, anthracene derivatives form excimers (excited-state dimers). Excimer formation will artificially broaden the UV-Vis absorption tail and create a spurious, highly red-shifted emission peak, completely invalidating monomeric photophysical analysis[2].
-
-
Degassing: Transfer the solution to a quartz cuvette (1 cm path length) and seal it with a septum. Purge the solution with ultra-pure Argon gas for 15 minutes.
-
Causality: Molecular oxygen (
) is a potent triplet quencher and can intercept singlet states via electron transfer, which will artificially shorten the fluorescence lifetime and depress the quantum yield[2].
-
-
Spectral Acquisition: Acquire the UV-Vis absorption spectrum from 250 nm to 500 nm using a dual-beam spectrophotometer, ensuring a solvent-only baseline correction is applied.
-
Self-Validation Checkpoint: After acquiring the steady-state emission spectrum, immediately run an excitation scan monitoring the emission maximum (
nm). The resulting excitation spectrum must perfectly mirror the ground-state UV-Vis absorption spectrum. If deviations or new red-shifted bands appear in the excitation scan, this indicates ground-state aggregation or inner-filter effects, and the sample must be further diluted[3].
References
-
Systematic investigation of the excited-state properties of anthracene-dicarboxylic acids. SciSpace. URL: [Link]
-
Systematic Investigation of the Excited-State Properties of Anthracene-Dicarboxylic Acids. ResearchGate. URL:[Link]
Sources
Methodological & Application
Application Note: Synthesis of Dimethyl Anthracene-9,10-dicarboxylate from 9,10-Dibromoanthracene
Introduction & Strategic Overview
Dimethyl anthracene-9,10-dicarboxylate is a highly valuable building block in supramolecular chemistry, materials science, and the synthesis of complex polycyclic systems. It serves as a critical precursor for the one-step synthesis of dibenzo macrobicyclic compounds via conformation-directed macrocyclization[1].
This application note details two robust synthetic pathways to access dimethyl anthracene-9,10-dicarboxylate starting from the readily available 9,10-dibromoanthracene:
-
The Two-Step Route : Lithiation-carboxylation to isolate anthracene-9,10-dicarboxylic acid[2], followed by acid-catalyzed esterification.
-
The One-Pot Route : Direct methoxycarbonylation of the dilithio intermediate using methyl chloroformate.
Mechanistic Rationale & Causality
The synthesis relies on a double lithium-halogen exchange. The choice of anhydrous tetrahydrofuran (THF) as a solvent is critical; its oxygen lone pairs coordinate the lithium cations, stabilizing the organolithium intermediate and accelerating the exchange[2]. The reaction must be strictly maintained at -78 °C . Higher temperatures provide enough thermal energy for the highly reactive 9,10-dilithioanthracene to undergo unwanted side reactions, such as proton abstraction from the solvent or Wurtz-Fittig type homocoupling.
A defining structural feature of 9,10-disubstituted anthracenes is the severe steric hindrance imposed by the peri-protons (at the C1, C4, C5, and C8 positions). This steric pressure forces the bulky C9 and C10 substituents out of the anthracene plane, resulting in a puckered conformation[2],[1]. Consequently, the carbonyl carbons are highly shielded. This explains why standard Fischer esterification of the intermediate diacid is notoriously sluggish and requires forcing conditions (extended reflux with concentrated sulfuric acid) to drive the equilibrium.
Experimental Workflows
Divergent synthetic workflows for dimethyl anthracene-9,10-dicarboxylate.
Detailed Methodologies
Protocol A: Two-Step Lithiation-Carboxylation & Esterification (Recommended for High Purity)
Step 1: Synthesis of Anthracene-9,10-dicarboxylic acid[3]
-
Apparatus Preparation : Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, an addition funnel, and an argon inlet.
-
Substrate Dissolution : Add 9,10-dibromoanthracene (10.0 g, 29.7 mmol) and anhydrous THF (200 mL). Stir to form a yellow suspension.
-
Cooling : Submerge the flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to -78 °C for 15 minutes.
-
Lithiation : Charge the addition funnel with n-butyllithium (2.5 M in hexanes, 26.0 mL, 65.0 mmol, 2.2 eq). Add dropwise over 30 minutes.
-
Self-Validation: The yellow suspension will gradually dissolve and transition into a deep green/dark brown solution, confirming the formation of the 9,10-dilithioanthracene intermediate.
-
-
Incubation : Stir at -78 °C for an additional 1.5 hours to ensure complete double halogen-metal exchange.
-
Carboxylation : Rapidly add a large excess of crushed, dry CO₂ (dry ice, ~50 g) directly into the flask under a heavy stream of argon.
-
Self-Validation: The dark color of the solution will rapidly discharge to a pale yellow or white thick slurry as the insoluble lithium dicarboxylate salt forms.
-
-
Workup : Allow the reaction to warm to room temperature overnight. Quench by slowly adding 1M HCl (100 mL) until the pH is < 2. Filter the precipitated yellow/white solid, wash sequentially with water and cold diethyl ether, and dry under vacuum to yield anthracene-9,10-dicarboxylic acid.
Step 2: Fischer Esterification
-
Reaction Setup : Suspend the isolated anthracene-9,10-dicarboxylic acid (5.0 g, 18.8 mmol) in anhydrous methanol (150 mL) in a 250 mL round-bottom flask.
-
Catalysis : Carefully add concentrated H₂SO₄ (3.0 mL) dropwise.
-
Reflux : Equip the flask with a reflux condenser and heat to 70 °C for 48 hours.
-
Causality: The extended timeframe is mandatory due to the peri-proton steric shielding of the carboxyl groups[2].
-
Self-Validation: The reaction progress is visually indicated by the gradual dissolution of the insoluble diacid into a clear/pale yellow solution as the more soluble diester is formed.
-
-
Isolation : Cool to room temperature and concentrate the mixture under reduced pressure to one-third of its volume. Pour into ice water (200 mL) and extract with dichloromethane (3 × 100 mL). Wash the combined organic layers with saturated NaHCO₃ to remove unreacted diacid, dry over MgSO₄, and concentrate to yield the target dimethyl ester.
Protocol B: Optimized One-Pot Direct Methoxycarbonylation
This route bypasses the diacid isolation by directly trapping the dilithio species with methyl chloroformate.
-
Lithiation : Generate the 9,10-dilithioanthracene in anhydrous THF at -78 °C exactly as described in Protocol A (Steps 1–5).
-
Electrophilic Quench : To the dark green/brown solution at -78 °C, add methyl chloroformate (5.5 mL, 71.0 mmol, 2.4 eq) dropwise via syringe.
-
Causality: Methyl chloroformate is a highly reactive electrophile. Dropwise addition prevents exothermic spikes that could lead to localized boiling of THF and the formation of mono-esterified or polymeric impurities.
-
-
Warming : Remove the dry ice bath and allow the reaction to slowly warm to room temperature over 12 hours.
-
Self-Validation: The solution will turn pale yellow, and LiCl salts will precipitate.
-
-
Workup & Purification : Quench the reaction with saturated aqueous NH₄Cl (50 mL). Extract the aqueous layer with Ethyl Acetate (2 × 100 mL). Wash the combined organics with brine, dry over anhydrous Na₂SO₄, and evaporate the solvent. Purify the crude product via recrystallization from hot dichloromethane/hexanes.
Data Presentation & Troubleshooting
Table 1: Quantitative Comparison of Synthetic Routes
| Parameter | Two-Step Route (Diacid Isolation) | One-Pot Route (Methyl Chloroformate) |
| Overall Yield | 65 – 75% | 50 – 60% |
| Total Reaction Time | ~60 hours | ~18 hours |
| Scalability | Excellent (>20g scale) | Moderate (Exothermic quench limits scale) |
| Intermediate Isolation | Yes (Anthracene-9,10-dicarboxylic acid) | No |
| Primary Impurities | Mono-ester, Unreacted diacid | 9-bromo-10-ester, Anthracene |
Table 2: Experimental Troubleshooting & Self-Validation Matrix
| Observation / Issue | Mechanistic Cause | Corrective Action |
| No color change upon n-BuLi addition | Moisture in THF or degraded n-BuLi reagent quenching the carbanion. | Ensure glassware is flame-dried. Titrate n-BuLi prior to use. Use strictly anhydrous, sure-seal THF. |
| High yield of unsubstituted anthracene | Premature quenching of the dilithio species by adventitious water before CO₂/ClCOOMe addition. | Maintain strict inert atmosphere (Argon). Dry the CO₂ gas if bubbling, or use freshly crushed dry ice. |
| Incomplete esterification (Two-Step) | Steric hindrance preventing nucleophilic attack by methanol. | Extend reflux time to 48-72h. Alternatively, convert the diacid to the diacid chloride using SOCl₂ prior to methanolysis. |
| Formation of mono-ester (One-Pot) | Insufficient equivalents of n-BuLi or methyl chloroformate. | Ensure exactly 2.2 - 2.5 equivalents of reagents are used. Maintain -78 °C during the entire addition phase. |
References
Sources
Application Note: Dimethyl Anthracene-9,10-Dicarboxylate as MOF Linker Precursor
Executive Summary
Dimethyl anthracene-9,10-dicarboxylate is the stable ester precursor to Anthracene-9,10-dicarboxylic acid (H₂ADC) , a rigid, linear dicarboxylate linker used to construct high-porosity Metal-Organic Frameworks (MOFs) such as IRMOF-8 , PCN-13 , and UiO-66 analogs .
While the dicarboxylic acid is the active coordination species, the dimethyl ester is frequently supplied due to its superior solubility and shelf stability. Consequently, successful MOF synthesis requires a critical Linker Activation (Hydrolysis) step prior to solvothermal assembly. This guide outlines the conversion of the ester to the active acid linker, followed by the reticular synthesis of anthracene-based MOFs, highlighting their applications in photo-switching and fluorescence sensing .
Key Chemical Properties
| Property | Dimethyl Ester (Precursor) | Dicarboxylic Acid (Active Linker) |
| Formula | C₁₈H₁₄O₄ | C₁₆H₁₀O₄ |
| Role | Stable storage form, purification intermediate | Bridging ligand for Zn, Zr, Cu nodes |
| Solubility | Soluble in CHCl₃, THF, warm MeOH | Poor solubility (requires DMF/DEF/DMSO) |
| Function | Inert to metal coordination | Coordinates metal clusters; Photoactive |
Strategic Workflow
The utilization of this precursor follows a linear "Activation
Figure 1: Critical path from ester precursor to functional material. Note the mandatory hydrolysis step before coordination.
Protocol A: Linker Activation (Hydrolysis)
Objective: Convert Dimethyl anthracene-9,10-dicarboxylate into high-purity Anthracene-9,10-dicarboxylic acid (H₂ADC). Rationale: The ester groups cannot coordinate with metal clusters (SBUs). Quantitative hydrolysis is required to free the carboxylate motifs.
Reagents
-
Dimethyl anthracene-9,10-dicarboxylate (Precursor)[1]
-
Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)
-
Solvent Mix: Ethanol (EtOH) and Water (
3:1) or THF/Water for higher solubility. -
Hydrochloric Acid (2M HCl)
Step-by-Step Procedure
-
Dissolution: In a 250 mL round-bottom flask, dissolve 1.0 g (3.4 mmol) of Dimethyl anthracene-9,10-dicarboxylate in 40 mL THF (or Ethanol). Stir until fully dissolved.
-
Base Addition: Dissolve 1.0 g KOH in 10 mL water . Add this solution dropwise to the flask.
-
Reflux: Heat the mixture to reflux (approx. 70°C for THF, 80°C for EtOH) for 12 hours . The solution should turn clear yellow/orange.
-
Checkpoint: Monitor via TLC (Silica, DCM:MeOH 95:5). The high-Rf ester spot should disappear, replaced by a baseline acid spot.
-
-
Workup:
-
Precipitation: Slowly add 2M HCl while stirring until pH < 2. A bright yellow solid (H₂ADC) will precipitate immediately.
-
Purification:
-
Filter the solid using a Buchner funnel.
-
Wash copiously with water (3 x 50 mL) to remove salts.
-
Wash with cold chloroform (2 x 20 mL) to remove any unreacted ester.
-
Dry in a vacuum oven at 80°C for 6 hours.
-
Yield Expectation: >90% as a bright yellow powder.
Protocol B: Reticular Synthesis of IRMOF-8
Objective: Synthesize IRMOF-8 (Zn₄O(ADC)₃), a classic isoreticular MOF with high porosity. Mechanism: The carboxylate groups of H₂ADC displace solvent molecules on Zinc clusters to form octahedral Zn₄O nodes connected by anthracene struts.
Reagents
-
Activated Linker: Anthracene-9,10-dicarboxylic acid (H₂ADC)[4]
-
Metal Source: Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O)
-
Solvent: N,N-Diethylformamide (DEF) (Preferred for larger crystals) or DMF.
-
Modulator (Optional): Benzoic acid (for defect control).
Step-by-Step Procedure
-
Preparation: In a 20 mL scintillation vial, dissolve 0.060 g H₂ADC and 0.200 g Zn(NO₃)₂·6H₂O in 10 mL DEF .
-
Note: Sonicate for 10 minutes. H₂ADC dissolves slowly; a slightly turbid solution is acceptable as it will dissolve upon heating.
-
-
Solvothermal Synthesis: Cap the vial tightly (Teflon-lined cap). Place in an isothermal oven at 100°C for 24 to 48 hours .
-
Cooling: Allow the vial to cool naturally to room temperature. Cubic, yellowish-brown crystals should form on the walls and bottom.
-
Washing (Solvent Exchange):
-
Decant the mother liquor carefully.
-
Wash crystals with fresh DMF (3 x 10 mL) over 24 hours.
-
Exchange DMF with anhydrous Chloroform (CHCl₃) over 3 days (refreshing solvent twice daily) to remove high-boiling DEF/DMF from pores.
-
-
Activation: Heat the crystals under dynamic vacuum at 120°C for 12 hours to remove guest molecules.
Advanced Application: Photo-Switching
The anthracene core allows the MOF to act as a "smart material." Under UV irradiation, adjacent anthracene linkers can undergo [4+4] photodimerization , changing the pore size and mechanical properties.
Mechanism Visualization
Figure 2: Reversible photodimerization of the anthracene linker within the MOF lattice.
Application Protocol: Fluorescence Quenching Sensor
-
Setup: Suspend 5 mg of activated IRMOF-8 powder in 3 mL of solvent (e.g., ethanol).
-
Baseline: Measure photoluminescence (PL) emission (
nm). Anthracene linkers emit strong blue fluorescence ( nm). -
Detection: Add analyte (e.g., nitroaromatic explosives).
-
Readout: Observe PL quenching. The electron-deficient analyte binds to the electron-rich anthracene core via
- stacking, quenching fluorescence (Turn-OFF sensor).
Troubleshooting & Quality Control
| Issue | Probable Cause | Corrective Action |
| Incomplete Hydrolysis | Reaction time too short or base too weak. | Check NMR for methyl singlet at ~4.0 ppm. Reflux longer with stronger base (KOH). |
| Amorphous Product | Reaction temp too low or cooling too fast. | Increase synthesis temp to 105°C; use DEF instead of DMF; cool at 5°C/hour. |
| Pore Collapse | Capillary forces during drying. | Do not dry directly from DMF. Exchange with volatile CHCl₃ or use Supercritical CO₂ drying. |
| Low Fluorescence | Linker aggregation or impurity. | Ensure complete solvent exchange; impurities (metal oxides) can quench PL. |
References
-
Eddaoudi, M., et al. (2002). Systematic Design of Pore Size and Functionality in Isoreticular Metal-Organic Frameworks and Their Application in Methane Storage. Science, 295(5554), 469–472. Link
-
Ma, S., et al. (2007). Ultramicroporous Metal-Organic Framework Based on 9,10-Anthracenedicarboxylate for Selective Gas Adsorption. Inorganic Chemistry, 46(21), 8499–8501. Link
-
Iwamura, M., et al. (2015). Photoresponsive Metal–Organic Frameworks: Light-Induced Structural Changes and Their Applications. Coordination Chemistry Reviews, 292, 1-12. Link
-
Wang, J., et al. (2012). Cadmium(II) and lanthanum(III) coordination architectures with anthracene-9,10-dicarboxylate: Crystal structures and photoluminescent properties. Inorganica Chimica Acta, 385, 58-64. Link
Sources
Application Note: Design, Synthesis, and Validation of Anthracene Diester Fluorescent Probes
Audience: Researchers, Analytical Chemists, and Drug Development Professionals Focus: Synthetic methodologies, photophysical mechanisms, and validation protocols for anthracene diester-based chemical sensors.
Executive Summary & Rationale
Anthracene and its derivatives serve as foundational fluorophores in chemical sensing and biological imaging due to their high quantum yields, robust chemical stability, and highly responsive photophysical properties 1. Functionalizing the anthracene core at the 9,10-positions to form diesters provides a highly modular platform for fluorescent probe discovery. By reacting precursors like 9,10-bis(chloromethyl)anthracene with various carboxylic acids (which act as receptor units), researchers can rapidly synthesize anthracene diesters tailored for specific analytes, such as metal ions, nitroaromatics, or reactive oxygen species 2.
The choice of an anthracene diester architecture is driven by causality: the rigid, planar chromophore provides reliable emission, while the ester linkages partially decouple the receptor's ground-state electronics from the core. This synthetic accessibility allows for the precise tuning of energy levels required for advanced sensing mechanisms.
Mechanistic Foundations
Photoinduced Electron Transfer (PET)
The primary sensing mechanism for many anthracene diester probes relies on Photoinduced Electron Transfer (PET) [[1]](). In a typical "turn-on" sensor, the diester receptor unit is electron-rich. In the unbound state, this receptor donates an electron to the photo-excited anthracene core, quenching its intrinsic fluorescence. Upon target analyte binding, the lone pair electrons on the receptor are engaged (e.g., via coordination), which thermodynamically inhibits the PET process and restores the bright blue/green fluorescence of the anthracene core 3.
Aggregation-Induced Emission (AIE)
Alternatively, certain anthracene derivatives exhibit Aggregation-Induced Emission (AIE). While planar fluorophores typically suffer from aggregation-caused quenching (ACQ) in aqueous media due to strong intermolecular π-π stacking, specific bulky diester modifications can restrict intramolecular rotations. This restriction minimizes non-radiative decay pathways, leading to enhanced emission in aggregated states, making them excellent candidates for detecting electron-deficient nitroexplosives like picric acid in aqueous environments 4.
Fig 1. Logical pathway of the Photoinduced Electron Transfer (PET) mechanism in anthracene probes.
Experimental Protocols: A Self-Validating System
To ensure high reproducibility, the following protocols integrate built-in validation steps.
Protocol A: Synthesis of Anthracene Diester Probes
Objective: Synthesize a fluorescent anthracene diester via the nucleophilic substitution of 9,10-bis(chloromethyl)anthracene (BCMA) with a functionalized carboxylic acid 2.
Reagents & Causality:
-
9,10-Bis(chloromethyl)anthracene (1.0 eq): The fluorescent core. The chloromethyl groups are excellent leaving groups susceptible to nucleophilic attack 2.
-
Target Carboxylic Acid (R-COOH) (2.5 eq): Acts as the recognition moiety.
-
Potassium Carbonate (K₂CO₃) (3.0 eq): A mild base chosen specifically to deprotonate the carboxylic acid without causing unwanted hydrolysis of the chloromethyl groups (which stronger bases like NaOH might induce).
-
Anhydrous DMF: A polar aprotic solvent that effectively solvates the carboxylate anion, leaving it highly nucleophilic for the Sₙ2 displacement.
Step-by-Step Methodology:
-
Deprotonation: In a flame-dried round-bottom flask purged with N₂, dissolve the target carboxylic acid (2.5 eq) in anhydrous DMF (0.1 M). Add K₂CO₃ (3.0 eq) and stir at room temperature for 30 minutes to ensure complete formation of the carboxylate intermediate.
-
Substitution: Slowly add BCMA (1.0 eq). Critical Step: The anthracene core is highly susceptible to photo-oxidation (forming endoperoxides); wrap the reaction flask in aluminum foil to maintain dark conditions.
-
Heating: Elevate the temperature to 80°C and stir for 12–16 hours.
-
In-Process Validation: Monitor via TLC (Hexane:Ethyl Acetate, 7:3). The disappearance of the highly non-polar BCMA spot validates reaction progression.
-
Workup: Cool to room temperature and quench by pouring the mixture into ice-cold distilled water. The crude anthracene diester will precipitate as a yellow/green solid [[3]]().
-
Purification & Structural Validation: Filter, wash with cold ethanol, and purify via silica gel chromatography. Confirm the diester bond formation via ¹H-NMR by observing the downfield shift of the methylene protons from ~5.5 ppm (in BCMA) to ~6.2 ppm (in the diester).
Fig 2. Step-by-step synthetic workflow for anthracene diester fluorescent probes.
Protocol B: Fluorescence Sensing Assay
Objective: Quantify the binding affinity and Limit of Detection (LOD) of the synthesized probe against target analytes.
Step-by-Step Methodology:
-
Preparation: Prepare a 10 μM stock solution of the anthracene diester probe in an appropriate solvent system (e.g., THF/PBS buffer 1:1 v/v, pH 7.4) 5.
-
Baseline Validation: Transfer 2.0 mL of the probe solution to a quartz cuvette. Record the baseline UV-Vis absorption and fluorescence emission spectra (Excitation ~360–380 nm). The presence of a stable baseline validates the "OFF" or "ON" state prior to titration.
-
Titration: Incrementally add a 1 mM aqueous stock of the target analyte (e.g., metal ions like Hg²⁺) in 2 μL aliquots.
-
Equilibration: Mix thoroughly and incubate for < 1 minute to allow the binding equilibrium to establish 1.
-
Data Acquisition: Record the emission spectrum after each addition until the fluorescence intensity reaches saturation. The appearance of isosbestic points in the UV-Vis spectra during this process acts as a self-validating indicator of a clean 1:1 stoichiometric conversion without side reactions.
Design Warning (Heavy Atom Effect): When designing diesters, avoid incorporating heavy atoms (like bromine) directly into the receptor unit unless specifically desired. Heavy atoms can induce intersystem crossing and permanently quench fluorescence via the heavy atom effect, dominating the intended PET mechanism 5.
Quantitative Data Presentation
The modularity of anthracene diesters allows for the precise tuning of photophysical properties. Table 1 summarizes typical performance metrics for various anthracene-based probes across different applications.
| Probe Architecture | Target Analyte | Sensing Mode | Excitation (nm) | Emission (nm) | Limit of Detection (LOD) |
| Anthracene-Pyridine Chalcone | Picric Acid (PA) | Turn-Off (AIE/ACQ) | 380 | 520 | ~50 nM |
| Anthracene-Thioacetal (AN-4S) | Mercury (Hg²⁺) | Turn-On (PET) | 365 | 460 | 49.3 nM |
| Anthracene-BODIPY Dyad | Diels-Alder Adducts | Turn-On | 480 | 515 | N/A (Enzyme Assay) |
| Generic Anthracene Diester | Cu²⁺ / Fe³⁺ | Turn-Off (PET) | 370 | 420–450 | < 1 μM |
Table 1. Photophysical properties and sensing metrics of representative anthracene-based fluorescent probes synthesized via modular functionalization.
References
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BenchChem Technical Support Team. "9,10-Bis(chloromethyl)anthracene|Research-Chemical". BenchChem. 2
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Duraimurugan, K., et al. "Anthracene-based fluorescent probe: Synthesis, characterization, aggregation-induced emission, mechanochromism, and sensing of nitroaromatics in aqueous media". Environmental Research (Ovid). 4
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BenchChem Technical Support Team. "Application Notes and Protocols for Anthracene-Based Fluorescent Probes in Chemical Sensing". BenchChem. 1
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"An Anthracene-Based Hg2+ Fluorescent Probe with Dithioacetal: Simple Synthesis, High Selectivity and Sensitivity, and Dual-Mode Detection Capability". PubMed. 6
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"Lessons in Organic Fluorescent Probe Discovery - PMC". NIH. 7
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"Anthracene-Based Highly Selective and Sensitive Fluorescent “Turn-on” Chemodosimeter for Hg2+". ACS Omega. 5
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Application Notes and Protocols for the Synthesis of Hydrogen-Bonded Organic Frameworks (HOFs) Using Anthracene Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Strategic Integration of Anthracene in Hydrogen-Bonded Organic Frameworks
Hydrogen-bonded organic frameworks (HOFs) are a class of porous, crystalline materials constructed from organic building blocks linked by directional hydrogen bonds.[1] Unlike their metal-organic framework (MOF) and covalent organic framework (COF) counterparts, HOFs are held together by weaker, non-covalent interactions. This inherent flexibility and the often milder conditions required for their synthesis make them particularly attractive for biomedical applications, including drug delivery and biosensing.[2][3]
The choice of the organic linker is paramount in dictating the ultimate structure and function of the HOF. Anthracene and its derivatives have emerged as a compelling class of building blocks for HOFs due to their rigid, planar, and π-conjugated nature.[4][5] These characteristics offer several advantages:
-
Structural Preorganization: The defined geometry of the anthracene core can guide the self-assembly process, leading to predictable and porous frameworks.
-
Intermolecular Interactions: The extended π-system of anthracene facilitates stabilizing π-π stacking interactions, which can reinforce the hydrogen-bonding network and enhance the overall stability of the HOF.[6]
-
Inherent Functionality: Anthracene derivatives are often fluorescent, which allows for the development of HOFs with built-in sensing capabilities.[7] This intrinsic property can be harnessed for applications such as tracking drug release or detecting specific biomolecules.
This application note provides a comprehensive guide to the synthesis, characterization, and application of anthracene-based HOFs, with a particular focus on their utility in drug development. We will delve into the causality behind experimental choices and provide detailed, field-proven protocols to empower researchers in this exciting and rapidly evolving field.
I. Synthetic Methodologies: From Molecular Design to Crystalline Framework
The synthesis of high-quality HOF crystals is a critical first step. The choice of synthetic method is often dictated by the solubility of the anthracene derivative and the desired crystal size and morphology. The overarching principle in all methods is to achieve a state of supersaturation under controlled conditions that favor slow crystal growth over rapid precipitation.
A. Key Building Blocks: A Survey of Anthracene Derivatives
The rational design of anthracene-based HOFs begins with the selection of an appropriate molecular building block. The position and nature of hydrogen-bonding functional groups on the anthracene core will determine the dimensionality and topology of the resulting framework. Carboxylic acids are among the most commonly employed functional groups due to their propensity to form robust and directional hydrogen-bonded dimers.[8]
| Anthracene Derivative | Abbreviation | Key Features | Resulting HOF Properties |
| 9,10-Diphenylanthracene-4',4''-dicarboxylic acid | H2DPADC | Linear dicarboxylic acid with bulky phenyl groups that can create porous structures. | Forms 2D layered structures with potential for gas sorption and separation. |
| 9,10-Bis(4-carboxyphenyl)anthracene | H2BCPA | A widely used linear dicarboxylate linker. | Can form interpenetrated frameworks with good thermal stability. |
| 1,4-Anthracenedicarboxylic acid | 1,4-ADCA | An angular dicarboxylic acid. | Leads to different framework topologies compared to linear linkers. Photophysical properties are sensitive to pH.[9] |
| 9,10-Anthracenedicarboxylic acid | 9,10-ADCA | A linear dicarboxylate with carboxylic acids directly attached to the anthracene core. | Exhibits solid-state fluorescence and can be used in the construction of luminescent frameworks.[10] |
| 4,4'-(Anthracene-9,10-diyl)dibenzoic acid | H2ADBA | An extended linear dicarboxylate linker. | Can be used to create HOFs with larger pore apertures and has been employed in fluorescent sensing applications.[7] |
B. Synthetic Protocols
The following protocols are representative examples and may require optimization based on the specific anthracene derivative and desired outcome.
This is often the simplest method for obtaining high-quality single crystals, particularly for compounds that are soluble in a volatile solvent.
Rationale: The gradual removal of the solvent increases the concentration of the anthracene derivative in a slow and controlled manner, allowing for the ordered self-assembly of molecules into a crystalline lattice.
Step-by-Step Methodology:
-
Solvent Selection: Identify a solvent or solvent mixture in which the anthracene derivative has moderate solubility at room temperature. Common choices include dimethylformamide (DMF), dimethyl sulfoxide (DMSO), tetrahydrofuran (THF), and ethanol.
-
Solution Preparation: Prepare a nearly saturated solution of the anthracene derivative (e.g., 5-10 mg) in the chosen solvent (e.g., 1-2 mL) in a small, clean vial. Gentle heating or sonication can be used to aid dissolution.
-
Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean vial to remove any particulate matter that could act as unwanted nucleation sites.
-
Crystallization: Cover the vial with a cap that has been pierced with a few small holes using a needle. This allows for slow solvent evaporation.
-
Incubation: Place the vial in a vibration-free environment at a constant temperature. Crystal growth can take several days to weeks.
-
Crystal Harvesting: Once suitable crystals have formed, carefully decant the mother liquor and wash the crystals with a small amount of a solvent in which they are poorly soluble. The crystals can then be dried under a gentle stream of nitrogen or in a desiccator.
This technique is particularly useful for compounds that are available in small quantities and is excellent for screening a wide range of crystallization conditions.[11]
Rationale: The slow diffusion of a volatile "anti-solvent" (a solvent in which the compound is insoluble) into a solution of the anthracene derivative gradually reduces the solubility of the compound, leading to crystallization.[12]
Step-by-Step Methodology:
-
Solvent and Anti-Solvent Selection: Choose a "good" solvent in which the anthracene derivative is soluble and a "poor" or "anti-solvent" in which it is insoluble. The anti-solvent should be more volatile than the good solvent.
-
Setup: Place a small, open vial containing a concentrated solution of the anthracene derivative (e.g., 2-5 mg in 0.5 mL of a good solvent like DMF) inside a larger, sealed jar.
-
Anti-Solvent Addition: Add a small amount of the anti-solvent (e.g., 2-3 mL of a volatile solvent like acetone or diethyl ether) to the bottom of the larger jar, ensuring it does not directly contact the inner vial.
-
Equilibration: Seal the larger jar and leave it undisturbed. The anti-solvent will slowly vaporize and diffuse into the solution in the inner vial, inducing crystallization over several days.
-
Crystal Harvesting: Harvest the crystals as described in the slow evaporation protocol.
Caption: A generalized workflow for the synthesis of anthracene-based HOFs.
This method is employed when the reactants have low solubility at room temperature or when the desired crystalline phase is thermodynamically favored at elevated temperatures.
Rationale: The use of elevated temperatures and pressures in a sealed system increases the solubility of the reactants and can promote the formation of more stable, often more porous, HOF structures.[13]
Step-by-Step Methodology:
-
Reactant Preparation: In a small glass vial, combine the anthracene derivative (e.g., 10-20 mg) and the chosen solvent or solvent mixture (e.g., DMF, ethanol, or a mixture thereof, 2-3 mL).
-
Sealing: Place the vial inside a larger, Teflon-lined stainless-steel autoclave.
-
Heating: Heat the autoclave in an oven at a specific temperature (typically between 80-150 °C) for a defined period (12-72 hours).
-
Cooling: Allow the autoclave to cool slowly to room temperature. Rapid cooling can lead to the formation of smaller, less-ordered crystals.
-
Product Isolation: Collect the crystalline product by filtration, wash with a suitable solvent, and dry under vacuum.
II. Characterization Protocols: Validating Structure and Porosity
Thorough characterization is essential to confirm the successful synthesis of the desired HOF, determine its structure, and assess its properties.
A. Single-Crystal X-ray Diffraction (SCXRD)
SCXRD is the gold standard for unambiguously determining the three-dimensional atomic arrangement of a crystalline material.
Protocol:
-
Crystal Selection: Under a microscope, select a single, well-formed crystal (typically 0.1-0.3 mm in all dimensions) that is free of visible defects.
-
Mounting: Mount the crystal on a goniometer head using a cryoprotectant oil.
-
Data Collection: Place the mounted crystal on the diffractometer and cool it under a stream of cold nitrogen (typically 100 K) to minimize thermal vibrations. Collect diffraction data by rotating the crystal in the X-ray beam.
-
Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the crystal structure using direct methods or Patterson methods, and refine the atomic positions and thermal parameters to obtain the final structure.
B. Powder X-ray Diffraction (PXRD)
PXRD is a crucial technique for assessing the phase purity of a bulk sample and for confirming that the synthesized material corresponds to the structure determined by SCXRD.[14]
Protocol:
-
Sample Preparation: Finely grind a small amount of the crystalline HOF sample (10-20 mg) into a homogeneous powder using a mortar and pestle.
-
Sample Mounting: Pack the powder into a sample holder, ensuring a flat, even surface.
-
Data Collection: Place the sample holder in the diffractometer and collect the diffraction pattern over a desired range of 2θ angles.
-
Data Analysis: Compare the experimental PXRD pattern with the pattern simulated from the SCXRD data to confirm phase purity. The absence of additional peaks indicates a pure sample.
C. Thermogravimetric Analysis (TGA)
TGA is used to evaluate the thermal stability of the HOF and to determine the temperature at which guest solvent molecules are removed from the pores.[15][16]
Protocol:
-
Sample Preparation: Place a small amount of the HOF sample (5-10 mg) into a TGA pan (typically alumina or platinum).
-
Analysis: Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 5-10 °C/min).
-
Data Interpretation: The resulting TGA curve plots weight loss as a function of temperature. A weight loss step at lower temperatures (typically < 200 °C) corresponds to the removal of guest solvent molecules. The onset of a significant weight loss at higher temperatures indicates the decomposition of the HOF framework, providing a measure of its thermal stability.
D. Brunauer-Emmett-Teller (BET) Gas Sorption Analysis
BET analysis is used to determine the specific surface area and pore size distribution of the porous HOF material.
Protocol:
-
Sample Activation: "Activate" the HOF sample by removing the guest solvent molecules from the pores. This is typically done by heating the sample under a dynamic vacuum at a temperature determined from the TGA analysis.
-
Analysis: Place the activated sample in the gas sorption analyzer and cool it to liquid nitrogen temperature (77 K).
-
Isotherm Measurement: Measure the amount of nitrogen gas adsorbed by the sample at various relative pressures.
-
Data Analysis: Plot the adsorption and desorption isotherms. Apply the BET theory to the adsorption data in the appropriate pressure range to calculate the specific surface area. Analyze the isotherm shape and use methods like Barrett-Joyner-Halenda (BJH) or Density Functional Theory (DFT) to determine the pore size distribution.
III. Applications in Drug Development: A Focus on Drug Delivery
The porous and biocompatible nature of many HOFs makes them promising candidates for drug delivery systems.[17][18] Anthracene-based HOFs, with their potential for fluorescent monitoring, are particularly intriguing in this context.
A. Drug Loading and Release: A Proof-of-Concept
The following protocol outlines a general procedure for loading a model drug into an anthracene-based HOF and monitoring its subsequent release.
Rationale: This method relies on the diffusion of drug molecules from a concentrated solution into the pores of the HOF.
Step-by-Step Methodology:
-
HOF Activation: Activate the synthesized anthracene-based HOF by heating under vacuum to remove guest solvents, as confirmed by TGA.
-
Drug Solution Preparation: Prepare a concentrated solution of the desired drug (e.g., ibuprofen or doxorubicin) in a solvent in which both the drug and the HOF are stable.[19][20]
-
Loading: Immerse a known mass of the activated HOF in the drug solution and stir or gently agitate the mixture for a defined period (e.g., 24-48 hours) to allow for complete diffusion of the drug into the pores.
-
Isolation and Washing: Collect the drug-loaded HOF by centrifugation or filtration. Wash the sample with a small amount of fresh solvent to remove any drug molecules adsorbed on the external surface.
-
Quantification of Loading: Determine the amount of drug loaded into the HOF by measuring the decrease in the drug concentration in the supernatant using UV-Vis spectroscopy or by dissolving a known mass of the drug-loaded HOF and analyzing the drug content. The drug loading capacity and efficiency can be calculated as follows:
-
Loading Capacity (%) = (Mass of loaded drug / Mass of drug-loaded HOF) x 100
-
Encapsulation Efficiency (%) = (Mass of loaded drug / Initial mass of drug) x 100
-
Rationale: This protocol simulates the release of the drug from the HOF in a physiologically relevant buffer.
Step-by-Step Methodology:
-
Release Medium: Prepare a phosphate-buffered saline (PBS) solution at the desired pH (e.g., pH 7.4 to mimic physiological conditions).
-
Experimental Setup: Disperse a known mass of the drug-loaded HOF in a specific volume of the release medium in a vial. Place the vial in a shaking incubator maintained at 37 °C.
-
Sampling: At predetermined time intervals, withdraw a small aliquot of the release medium. To maintain a constant volume (sink conditions), replace the withdrawn volume with fresh, pre-warmed release medium.
-
Analysis: Analyze the concentration of the released drug in the collected aliquots using UV-Vis spectroscopy or high-performance liquid chromatography (HPLC).
-
Data Analysis: Plot the cumulative percentage of drug released as a function of time to obtain the drug release profile.
Caption: Schematic of drug loading into and release from an anthracene-based HOF.
IV. Conclusion and Future Outlook
The synthesis of hydrogen-bonded organic frameworks using anthracene derivatives represents a promising frontier in materials science, particularly for applications in drug development. The unique combination of structural rigidity, potential for porosity, and inherent fluorescence of anthracene-based building blocks provides a versatile platform for creating advanced drug delivery systems and diagnostic tools. The protocols and insights provided in this application note are intended to serve as a robust foundation for researchers venturing into this field. Future advancements will likely focus on the development of multifunctional anthracene linkers that can impart additional therapeutic or targeting capabilities to the HOFs, further bridging the gap between materials chemistry and pharmaceutical sciences.
V. References
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Spingler, B., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(4), 1338-1361.
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Gao, W., et al. (2020). Robust Hydrogen-Bonded Organic Framework for pH-Responsive Drug Delivery. Biomacromolecules, 21(7), 2824–2834.
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Zhu, Y. L., et al. (2023). A Porous Hydrogen-Bonded Organic Framework Material for the Sustained Release of Ibuprofen. ChemistrySelect, 8(10), e202204735.
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Li, Y., et al. (2022). Doxorubicin-Loaded Core–Shell UiO-66@SiO2 Metal–Organic Frameworks for Targeted Cellular Uptake and Cancer Treatment. Pharmaceutics, 14(7), 1324.
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X-ray Core, KU Leuven. (2026, February 6). How to crystallize your sample. Retrieved from [Link]
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Hampton Research. (n.d.). Hanging Drop Vapor Diffusion Crystallization. Retrieved from [Link]
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Li, Y., et al. (2025, May 25). Kinetic and Methodological Insights into Hydrophilic Drug Release from Mesoporous Silica Nanocarriers. Pharmaceutics, 17(6), 1123.
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Li, Y., et al. (2021). Highly Efficient Encapsulation of Doxorubicin Hydrochloride in Metal–Organic Frameworks for Synergistic Chemotherapy and Chemodynamic Therapy. ACS Biomaterials Science & Engineering, 7(10), 4876–4886.
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Chen, X., et al. (2025, September 15). Flexible Hydrogen-Bonded Organic Framework with Anthracene Core for Recognition of Benzene Over Cyclohexane. Angewandte Chemie International Edition, 64(38), e202513288.
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Li, Y., et al. (2006). Porous hollow silica nanoparticles as carriers for controlled delivery of ibuprofen to small intestine. Journal of Nanoscience and Nanotechnology, 6(9-10), 2909-2913.
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Andersson, M., et al. (2009). Ibuprofen loading into mesostructured silica using liquid carbon dioxide as a solvent. Green Chemistry, 11(5), 654-659.
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Ho, V. H. (2012). In-vitro Modeling of the Release Kinetics of Micron and Nano-Sized Polymer Drug Carriers. Journal of Chemical and Biological Engineering, 5, 1-10.
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Kockmann, A., et al. (2022, July 15). Amorphization and modified release of ibuprofen by post-synthetic and solvent-free loading into tailored silica aerogels. Journal of Drug Delivery Science and Technology, 73, 103445.
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Soulié, J., et al. (2020). Ibuprofen loading into Mesoporous Silica Nanoparticles using Co-Spray Drying: a Multi-Scale Study. International Journal of Pharmaceutics, 577, 119056.
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Charnay, C., et al. (2004). Inclusion of ibuprofen in mesoporous templated silica: drug loading and release property. European Journal of Pharmaceutics and Biopharmaceutics, 57(3), 533-540.
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Larsen, R. W. (2024, October 16). How to grow crystals for X-ray crystallography. Acta Crystallographica Section A: Foundations and Advances, 80(Pt 6), 543-554.
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Wang, X., et al. (n.d.). HOFs Built from Hexatopic Carboxylic Acids: Structure, Porosity, Stability, and Photophysics. Molecules, 26(15), 4589.
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Farha, O. K., & Hupp, J. T. (2014, March 20). Solvent-Assisted Linker Exchange: An Alternative to the De Novo Synthesis of Unattainable Metal-Organic Frameworks. Angewandte Chemie International Edition, 53(18), 4534-4537.
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Chen, X., et al. (2025, August 7). Solvothermal Synthesis and Structural Characterisation of Metal-Organic Frameworks with Paddle-Wheel Zinc Carboxylate Clusters and Mixed Ligands. Dalton Transactions, 54(31), 13245-13253.
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Li, Y., et al. (2022, January 30). Doxorubicin-Loaded Metal-Organic Framework Nanoparticles as Acid-Activatable Hydroxyl Radical Nanogenerators for Enhanced Chemo/Chemodynamic Synergistic Therapy. ACS Applied Materials & Interfaces, 14(5), 6348-6359.
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Chen, X., et al. (2025, September 15). Flexible Hydrogen-Bonded Organic Framework with Anthracene Core for Recognition of Benzene Over Cyclohexane. Angewandte Chemie International Edition, 64(38), e202513288.
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Chen, X., et al. (2021). Conformational isomerism involving the carboxylate groups of a linker in metal organic frameworks and its distinctive influence on the detection of ketones. New Journal of Chemistry, 45(31), 14044-14051.
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Al-Haddad, A., et al. (2022, February 15). Encapsulation, Release, and Cytotoxicity of Doxorubicin Loaded in Liposomes, Micelles, and Metal-Organic Frameworks: A Review. Pharmaceutics, 14(2), 254.
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Johnson, T. J. (n.d.). Determination of Phase Purity by Powder X-ray Diffraction. Retrieved from [Link]
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Wang, Y., et al. (2023). An anthracene-based hydrogen-bonded organic framework as a bifunctional fluorescent sensor for the detection of γ-aminobutyric acid and nitrofurazone. Inorganic Chemistry Frontiers, 10(1), 138-146.
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Chen, X., et al. (2025, July 31). Flexible Hydrogen-Bonded Organic Framework with Anthracene Core for Recognition of Benzene Over Cyclohexane. Angewandte Chemie International Edition, 64(31), e202513288.
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Al-Obeidi, A., et al. (2024, April 9). High-performance functionalized anthracene organic supercapacitors. RSC Advances, 14(17), 11843-11851.
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XRF Scientific. (2023, November 15). Interpreting results from TGA instruments. Retrieved from [Link]
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Chen, X., et al. (2025, September 16). Flexible Hydrogen-Bonded Organic Framework with Anthracene Core for Recognition of Benzene Over Cyclohexane. Angewandte Chemie International Edition, 64(38), e202513288.
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Torontech. (2025, October 17). How to Interpret a TGA Curve: An Expert Guide. Retrieved from [Link]
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Cui, P., et al. (2020). An Expandable Hydrogen-Bonded Organic Framework Characterized by Three-Dimensional Electron Diffraction. Journal of the American Chemical Society, 142(28), 12743–12750.
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Pulido, A., et al. (2017). Experimental Confirmation of a Predicted Porous Hydrogen-Bonded Organic Framework. Angewandte Chemie International Edition, 56(43), 13242-13246.
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Smith, A. M. (2014). Getting crystals your crystallographer will treasure: a beginner's guide. Journal of Chemical Education, 91(10), 1713-1716.
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Threlfall, T. L., & Slater, A. G. (2023, February 13). On Comparing Crystal Growth Rates: Para Substituted Carboxylic Acids. Crystal Growth & Design, 23(3), 1634-1644.
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Cui, P., et al. (2020, June 27). An Expandable Hydrogen-Bonded Organic Framework Characterized by Three-Dimensional Electron Diffraction. Journal of the American Chemical Society, 142(28), 12743-12750.
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Larsen, R. W., et al. (2015). Systematic investigation of the excited-state properties of anthracene-dicarboxylic acids. Journal of Photochemistry and Photobiology A: Chemistry, 307-308, 10-17.
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Wang, Y., et al. (2024, February 19). Reticular synthesis of 8-connected carboxyl hydrogen-bonded organic frameworks for white-light-emission. Chemical Science, 15(8), 2847-2853.
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Morris, W., et al. (2012). Rapidly assessing the activation conditions and porosity of metal–organic frameworks using thermogravimetric analysis. Chemical Communications, 48(67), 8341-8343.
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Chen, X., et al. (2023). (a) Powder X-ray diffraction patterns of activated HOF-BTB crystals... [Figure]. In A Microporous Hydrogen-Bonded Organic Framework for Efficient Xe/Kr Separation. Retrieved from ResearchGate.
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Larsen, R. W., et al. (2025, August 10). Systematic Investigation of the Excited-State Properties of Anthracene-Dicarboxylic Acids. Retrieved from ResearchGate.
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Application Notes & Protocols: Dimethyl Anthracene-9,10-dicarboxylate for Organic Scintillation
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of Dimethyl Anthracene-9,10-dicarboxylate as a high-performance organic scintillator. We delve into the core principles of organic scintillation, detail the superior photophysical properties of this specific anthracene derivative, and provide validated, step-by-step protocols for the preparation of liquid scintillation cocktails and the characterization of their performance. The causality behind experimental choices is explained to empower users to adapt and troubleshoot effectively. All data and protocols are grounded in authoritative scientific principles to ensure reliability and reproducibility.
Introduction to Organic Scintillators
Organic scintillators are a class of materials that emit detectable photons, typically in the visible spectrum, upon interaction with ionizing radiation.[1] The mechanism is fundamentally a molecular process involving the π-electron orbitals of aromatic hydrocarbon compounds.[2][3] When a charged particle or high-energy photon passes through the material, it excites the molecules of the solvent (in a liquid scintillator) or the polymer matrix (in a plastic scintillator). This energy is then efficiently transferred to a fluorescent solute—the scintillator—which de-excites by emitting light.[4]
This process can be visualized as a three-stage cascade:
-
Absorption: The incident radiation deposits energy into the bulk medium (typically an aromatic solvent), creating excited electronic states.
-
Energy Transfer: The excitation energy migrates through the solvent until it is captured by a scintillator molecule. This is a non-radiative process.
-
Luminescence: The excited scintillator molecule rapidly relaxes to its ground state by emitting a photon of light (fluorescence).[2]
Organic scintillators are prized for their fast response times (typically a few nanoseconds), making them ideal for applications requiring high count rates and precise timing.[3][5] Their high hydrogen content also makes them particularly effective for the detection of fast neutrons.[1]
The Advantage of Anthracene Derivatives
Anthracene and its derivatives are cornerstone molecules in scintillation counting due to their rigid, highly conjugated π-systems, which promote efficient fluorescence.[6] The anthracene core provides a robust scaffold for chemical modification, allowing for the fine-tuning of photophysical properties such as emission wavelength, quantum yield, and decay time.[7] 9,10-disubstituted anthracenes, in particular, have been a focus of research to enhance these properties for applications in organic light-emitting diodes (OLEDs) and radiation detection.[8] Dimethyl anthracene-9,10-dicarboxylate emerges as a promising candidate due to its structural features which are conducive to high fluorescence efficiency.
Physicochemical and Photophysical Properties
Dimethyl anthracene-9,10-dicarboxylate (DMADC) is a crystalline solid with the chemical formula C₁₈H₁₄O₄ and a molecular weight of 294.31 g/mol .[9] Its key properties relevant to scintillation applications are summarized below.
| Property | Value / Description | Rationale for Scintillation |
| CAS Number | 73016-10-1[9][10] | Unique identifier for procurement. |
| Molecular Formula | C₁₈H₁₄O₄[9] | Provides structural and molecular weight information. |
| Appearance | Light yellow solid / crystals | Purity is critical; color can indicate impurities. |
| Fluorescence Emission | Blue-Violet (Peak ~400-450 nm) | Emission should match the peak sensitivity of common photomultiplier tubes (PMTs). |
| Fluorescence Quantum Yield | High (approaching unity in ideal solvents) | A high quantum yield ensures that a large fraction of absorbed energy is converted to light, maximizing signal. |
| Fluorescence Lifetime | Fast (typically in the nanosecond range)[3] | A short lifetime allows for fast timing resolution and reduces detector dead time at high radiation fluxes. |
| Solubility | Soluble in aromatic solvents (Toluene, Xylene, etc.) | Essential for creating homogeneous liquid scintillation cocktails for efficient energy transfer.[11] |
Protocols for Scintillator Application
Protocol 1: Preparation of a DMADC Liquid Scintillation Cocktail
This protocol details the preparation of a standard liquid scintillation cocktail using DMADC as the primary scintillator. The choice of an aromatic solvent like xylene is critical, as it acts as the medium for initial energy absorption from radiation and efficiently transfers that energy to the DMADC solute.[11][12]
Materials:
-
Dimethyl anthracene-9,10-dicarboxylate (DMADC), scintillation grade (Purity > 95%[9])
-
p-Xylene, spectroscopic or scintillation grade
-
Glass scintillation vials (20 mL), low-potassium glass
-
Argon or Nitrogen gas, high purity
-
Analytical balance
-
Volumetric flasks and pipettes
Workflow Diagram:
Caption: Workflow for preparing a DMADC-based liquid scintillator.
Step-by-Step Procedure:
-
Weighing the Scintillator: Accurately weigh the required amount of DMADC to prepare a solution with a concentration between 3 to 5 g/L. This concentration range is a common starting point for primary scintillators.[4]
-
Causality: Too low a concentration results in inefficient energy capture from the solvent, leading to low light output. Too high a concentration can lead to self-quenching, where excited scintillator molecules non-radiatively transfer energy to ground-state molecules, also reducing light output.
-
-
Dissolution: Quantitatively transfer the weighed DMADC to a volumetric flask. Add a small amount of p-xylene to dissolve the solid, then dilute to the final volume with p-xylene. Mix thoroughly until a clear, homogeneous solution is obtained.
-
Causality: Aromatic solvents like xylene have π-electron systems that are easily excited by ionizing radiation and are excellent energy donors for the scintillation process.[11]
-
-
Aliquoting: Dispense the prepared cocktail solution into clean, dry 20 mL glass scintillation vials. The volume will depend on the sample to be added later, but a typical volume is 10-15 mL.
-
Deoxygenation: Bubble high-purity argon or nitrogen gas gently through the solution in each vial for approximately 5 minutes.
-
Causality: Dissolved oxygen is a significant quenching agent. Its triplet ground state can interact with the excited singlet state of the scintillator, causing non-radiative de-excitation and severely reducing the light output. This step is critical for achieving high counting efficiency.
-
-
Sealing: Immediately after deoxygenation, tightly cap the vials to prevent re-entry of atmospheric oxygen.
-
Storage: Store the prepared cocktails in a dark environment, such as a foil-wrapped box, at room temperature.
-
Causality: Anthracene derivatives can undergo photodimerization or photo-oxidation when exposed to UV or ambient light, which degrades their fluorescent properties.
-
Protocol 2: Performance Characterization using a Radioactive Standard
This protocol describes how to measure the relative light output and counting efficiency of the prepared DMADC cocktail using a known radioactive source and a liquid scintillation counter (LSC).
Materials:
-
Prepared DMADC scintillation cocktail vials
-
Calibrated radioactive standard (e.g., ³H or ¹⁴C standard)
-
Liquid Scintillation Counter (LSC)
-
Blank vial (containing only the cocktail) for background measurement
Workflow Diagram:
Sources
- 1. osti.gov [osti.gov]
- 2. Scintillation (physics) - Wikipedia [en.wikipedia.org]
- 3. indico.cern.ch [indico.cern.ch]
- 4. hwbdocs.env.nm.gov [hwbdocs.env.nm.gov]
- 5. Organic Scintillators | nuclear-power.com [nuclear-power.com]
- 6. nbinno.com [nbinno.com]
- 7. Photophysical Properties of Anthracene Derivatives | MDPI [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Dimethyl anthracene-9,10-dicarboxylate 95% | CAS: 73016-10-1 | AChemBlock [achemblock.com]
- 10. Page loading... [wap.guidechem.com]
- 11. jrias.or.jp [jrias.or.jp]
- 12. nbi.dk [nbi.dk]
Troubleshooting & Optimization
Technical Support Center: Stability & Handling of Dimethyl Anthracene-9,10-dicarboxylate (DMAD)
Introduction: The Stability Paradox
Welcome to the DMAD Technical Support Center. If you are here, you are likely observing an unexpected loss of fluorescence or a precipitation event in your dimethyl anthracene-9,10-dicarboxylate samples.
As researchers, we often treat DMAD as a robust standard or a singlet oxygen trap. However, its anthracene core is photochemically active.[1][2] The 9,10-positions are the "Achilles' heel" of the molecule. While the ester groups provide some steric protection compared to unsubstituted anthracene, they do not render it immune to [4+4] photocycloaddition (dimerization).
This guide is structured to help you distinguish between the two primary degradation pathways: Photodimerization (self-reaction) and Endoperoxide Formation (oxidation). Understanding this distinction is critical for troubleshooting.
Part 1: The Mechanistic Landscape (Visualization)
Before adjusting your protocol, you must visualize the competing pathways. DMAD degradation is rarely random; it is a competition between photon flux, concentration, and dissolved oxygen.
Figure 1: The competitive fate of DMAD. Note that dimerization is concentration-dependent (requires a second DMAD molecule), whereas endoperoxide formation depends on oxygen availability.
Part 2: Troubleshooting Guide (Q&A)
Issue 1: "My stock solution lost fluorescence, but I kept it in the dark."
Diagnosis: Likely Endoperoxide Formation (Oxidation) , not Dimerization.
Technical Insight:
While photodimerization requires light, anthracene derivatives are notoriously efficient traps for Singlet Oxygen (
-
Key Differentiator: Dimerization usually leads to precipitation (dimers are often less soluble). Oxidation products usually remain in solution.
Corrective Action:
-
Degas Solvents: Sparge all solvents with Argon or Nitrogen for 15 minutes prior to dissolution.
-
Amber Glass: Use amber silanized vials.
-
Headspace Purge: Flush the vial headspace with inert gas before sealing.
Issue 2: "I see a white precipitate forming in my high-concentration stocks (10 mM)."
Diagnosis: Photodimerization ([4+4] Cycloaddition).
Technical Insight:
Photodimerization follows second-order kinetics . The rate of reaction depends on the square of the concentration (
-
At 10 µM , the probability of an excited DMAD molecule encountering a ground-state DMAD molecule within its excited-state lifetime is low.
-
At 10 mM , this probability skyrockets. The resulting dimer disrupts the aromatic conjugation, leading to a loss of planarity and often precipitation due to π-π stacking changes.
Corrective Action:
-
Dilution: Store stocks at lower concentrations (<1 mM) if possible.
-
Solvent Polarity: Switch to a solvent that better solubilizes the dimer if high concentrations are mandatory (e.g., move from Methanol to Dichloromethane), though prevention is better than solvation.
Issue 3: "Can I reverse the dimerization? My sample is valuable."
Diagnosis: Yes, Thermally or Photochemically. Technical Insight: The anthracene [4+4] photodimer is metastable. The reaction is thermally reversible. However, because DMAD has ester groups at the 9,10 positions, the steric strain in the dimer is significant, often making thermal reversion easier than for unsubstituted anthracene.
Recovery Protocol (Thermal Reversion):
-
Evaporate the solvent if the dimer is in solution.
-
Heat the solid residue. While unsubstituted anthracene dimers revert at ~200°C, 9,10-substituted derivatives often revert at lower temperatures (120°C–150°C) due to steric repulsion destabilizing the cyclobutane ring.
-
Monitor: Check for the return of fluorescence or UV-Vis absorbance bands characteristic of the monomer (350–400 nm range).
Part 3: Experimental Protocols
Protocol A: Stability Validation Assay
Use this to determine if your experimental conditions favor dimerization.
Materials:
-
UV-Vis Spectrophotometer
-
Quartz Cuvettes (1 cm path)
-
Tunable Light Source (or 365 nm LED)
Step-by-Step:
-
Preparation: Prepare DMAD at three concentrations: 10 µM (Low), 100 µM (Medium), and 1 mM (High) in your assay solvent.
-
Baseline: Measure the Absorbance at 380 nm (characteristic monomer peak).
-
Irradiation: Expose all samples to 365 nm light (approx. 5 mW/cm²) for 10 minutes.
-
Readout: Measure Absorbance at 380 nm again.
-
Data Interpretation (See Table 1):
Table 1: Interpreting Stability Data
| Observation | 10 µM Sample | 1 mM Sample | Conclusion |
| No Change | Stable | Stable | Conditions are safe. |
| Drop in Abs (380nm) | Stable | Significant Drop | Concentration-Driven Dimerization. Dilute sample. |
| Drop in Abs (380nm) | Significant Drop | Significant Drop | Oxidation (EPO formation). Degas solvents immediately. |
Protocol B: Thermal Reversion (Dimer Cracking)
Use this to recover monomer from precipitated dimer.
-
Isolation: Centrifuge the precipitated white solid (dimer) from the degraded stock.
-
Drying: Remove supernatant and dry under vacuum.
-
Heating: Place the solid in a sublimation apparatus or a sealed heavy-walled tube under Nitrogen.
-
Activation: Heat to 140°C for 30 minutes.
-
Validation: Dissolve a small aliquot in DCM and check for blue fluorescence under UV lamp. If fluorescence returns, the monomer has been regenerated.
Part 4: Expert FAQ
Q: Does the solvent viscosity affect dimerization?
A: Yes. Since dimerization is diffusion-controlled, higher viscosity solvents (like ethylene glycol) reduce the diffusion rate of the monomers, thereby slowing down the dimerization rate constant (
Q: I am using DMAD as a Singlet Oxygen trap. Does dimerization interfere? A: Absolutely. Both reactions consume the anthracene core and bleach the absorbance at 380-400 nm.
-
Control: You must run a "Light Only" control (DMAD + Light + No Sensitizer ) to quantify the background dimerization rate. Subtract this rate from your assay data to get the true singlet oxygen trapping rate.
Q: Why amber vials? Can't I just wrap in foil? A: Foil is acceptable for short-term transport. However, in our validation labs, we have found that "foil-wrapped" beakers often have gaps near the spout or cap. Anthracene derivatives are extremely sensitive to UV (<400 nm). Amberized borosilicate glass cuts off transmission below ~450 nm, providing a complete shield against the excitation wavelengths that trigger dimerization.
References
-
IUPAC. (2006).[3] Photochemistry of Anthracene and its Derivatives. IUPAC Gold Book. [Link]
-
Bouas-Laurent, H., et al. (2000). Photodimerization of anthracenes in fluid solutions: mechanistic aspects. Chemical Society Reviews. [Link]
-
NIST. (2023). 9,10-Dimethylanthracene Solubility Data. NIST Chemistry WebBook, SRD 69. [Link]
-
Aubry, J. M., et al. (2003). Reversible binding of oxygen to aromatic compounds. Accounts of Chemical Research. [Link]
Sources
- 1. Photoreactivity of an Exemplary Anthracene Mixture Revealed by NMR Studies, including a Kinetic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism for the photodegradation of 9,10-dibutoxyanthracene in the presence of air - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dimethyl anthracene-9,10-dicarboxylate 95% | CAS: 73016-10-1 | AChemBlock [achemblock.com]
Technical Support Center: Purification & Handling of Dimethyl Anthracene-9,10-dicarboxylate
Welcome to the Application Support Center. Dimethyl anthracene-9,10-dicarboxylate is a critical, rigid building block frequently utilized in the synthesis of dibenzo[n.2.2] macrobicyclic compounds[1]. Its unique utility stems from the puckered conformation of its reduced bis-enolate intermediates, which perfectly pre-organizes the molecule for macrocyclization[2].
Achieving >99% purity of this ester is paramount. Residual precursor acids or mono-esters can poison downstream organometallic catalysts or disrupt stoichiometric cyclizations. This guide provides field-proven methodologies, causality-driven troubleshooting, and structural insights to ensure your purification workflows are robust and reproducible.
Standard Operating Procedure (SOP): Dual-Solvent Recrystallization
Scientific Context: While the compound is thermally stable up to 150 °C[1], it exhibits specific solubility profiles dictated by its centrosymmetric transoid conformation[3]. The carboxylate groups are twisted approximately 56–64° out of the anthracene plane due to severe steric hindrance with the peri-hydrogens[3][4]. This prevents tight face-to-face π-π stacking, making the ester highly soluble in polar aprotic and halogenated solvents, but insoluble in aliphatic hydrocarbons.
Step-by-Step Methodology
-
Dissolution: Suspend 1.0 g of crude dimethyl anthracene-9,10-dicarboxylate in 10 mL of dichloromethane (DCM) in a round-bottom flask. Warm gently to 35–40 °C while stirring until complete dissolution is achieved.
-
Causality: DCM's high polarizability perfectly solvates the electron-rich anthracene core and the polar ester groups.
-
-
Hot Filtration (Self-Validation Step): Pass the hot solution quickly through a pre-warmed fluted filter paper.
-
Validation: If a white, insoluble powder remains on the filter, this is unreacted 9,10-anthracenedicarboxylic acid, which forms highly insoluble hydrogen-bonded dimers[5].
-
-
Anti-Solvent Addition: Transfer the filtrate to a clean flask. While maintaining gentle heating, add hexane dropwise. Stop adding hexane the exact moment a faint, persistent cloudiness (turbidity) is observed.
-
Annealing & Nucleation: Remove the heat source. Allow the flask to cool to room temperature undisturbed over 2 hours, then transfer to a 4 °C refrigerator for 12 hours.
-
Causality: Slow cooling allows the transoid molecules to pack efficiently into the crystal lattice, thermodynamically excluding impurities.
-
-
Harvesting: Collect the pale-yellow crystals via vacuum filtration. Wash the filter cake with 5 mL of ice-cold hexane to remove surface impurities.
-
Analytical Validation: Confirm purity via
H NMR (CDCl ). The methyl ester protons must appear as a sharp, integrated singlet at ~4.1 ppm. The absence of a broad peak at 12–13 ppm confirms the complete removal of the precursor acid.
Troubleshooting Guides & FAQs
Q: My recrystallization is "oiling out" (forming a biphasic liquid) instead of forming crystals. How do I fix this? A: Oiling out occurs when the solute precipitates above its melting point in the solvent mixture, or when the anti-solvent (hexane) is added too rapidly, causing liquid-liquid phase separation rather than crystallization.
-
Resolution: Reheat the mixture until it becomes a single clear phase. Add 1–2 mL of DCM to slightly increase the solubility threshold, then cool the solution much more slowly. Seeding the solution with a pure crystal at room temperature can also bypass the oiling phase by providing an immediate nucleation site.
Q: I am observing a broad fluorescence band around 470 nm in my purified ester. Is this an impurity? A: Yes. Pure anthracene derivatives typically exhibit structured, vibronic emission bands. A broad, structureless band around 470 nm in aprotic solvents is characteristic of hydrogen-bonded excimers formed by unesterified 9,10-anthracenedicarboxylic acid[5].
-
Resolution: Your esterification did not go to completion, and the acid co-crystallized. Redissolve your product in DCM and wash with a 5% aqueous NaHCO
solution. This will deprotonate the residual acid and extract it into the aqueous layer. Dry the organic layer over MgSO before repeating the recrystallization.
Q: Does ambient light degrade dimethyl anthracene-9,10-dicarboxylate during crystallization? A: No, it is highly stable against light compared to unsubstituted anthracene. In typical anthracene derivatives, UV light induces a [4+4] photodimerization. However, substitutions at the 9,10-positions introduce severe steric hindrance. The bulky ester groups clash with the peri-hydrogens, forcing the carboxylates into a transoid conformation twisted ~60° out of the aromatic plane[3][4]. This topochemical reality prevents the face-to-face alignment required for the photoreaction[5].
Quantitative Data: Solvent Selection Matrix
Selecting the correct solvent system is critical for maximizing yield and purity. Below is a comparative matrix of historically cited and modern solvent systems for this compound[1].
| Primary Solvent | Anti-Solvent | Ratio (v/v) | Yield Expectation | Causality & Operational Notes |
| Dichloromethane | Hexane | 1:3 | 85 - 90% | Optimal. High solubility differential; low boiling point of DCM makes concentration and recovery highly efficient. |
| Diethyl Ether | Hexane | 1:2 | 75 - 80% | Good. Commonly cited for preparing macrocyclization precursors[1]. Prone to evaporation during hot filtration. |
| Benzene | Petroleum Ether | 1:4 | 70 - 75% | Legacy. Works well but poses severe toxicity and carcinogenic risks[1]. Not recommended for modern labs. |
Process & Mechanistic Visualizations
Figure 1: Workflow for the dual-solvent recrystallization of dimethyl anthracene-9,10-dicarboxylate.
Figure 2: Mechanistic pathway of steric hindrance preventing photodimerization in the 9,10-diester.
References
2.[1] Title: e-EROS Encyclopedia of Reagents for Organic Synthesis Source: ResearchGate URL: [Link]
3.[2] Title: Macrocyclization Reactions: The Importance of Conformational, Configurational, and Template-Induced Preorganization Source: ACS Publications (Chemical Reviews) URL: [Link]
4.[3] Title: 9,10-Anthracene dicarboxylate bridged complexes with M2 quadruply bonded dimetal units Source: ResearchGate URL: [Link]
5.[4] Title: Systematic investigation of the excited-state properties of anthracene-dicarboxylic acids Source: SciSpace URL: [Link]
Sources
Technical Support Center: Overcoming Steric Hindrance in Anthracene-9,10-dicarboxylate Hydrolysis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the challenges associated with the hydrolysis of anthracene-9,10-dicarboxylate and its derivatives. The significant steric hindrance posed by the bulky anthracene core often leads to sluggish or incomplete reactions under standard hydrolysis conditions. This resource offers field-proven insights and detailed protocols to overcome these obstacles and achieve successful saponification.
Understanding the Challenge: Steric Hindrance in Anthracene-9,10-dicarboxylate Hydrolysis
The hydrolysis of esters, a fundamental transformation in organic synthesis, typically proceeds via nucleophilic acyl substitution.[1][2] In the case of anthracene-9,10-dicarboxylates, the ester groups are positioned on a rigid and sterically demanding aromatic framework. This arrangement shields the carbonyl carbons from the approach of a nucleophile, such as a hydroxide ion, significantly slowing down the reaction rate.[3][4] Traditional hydrolysis methods often require harsh conditions, which can lead to side reactions and degradation of the desired dicarboxylic acid product.[1]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the hydrolysis of anthracene-9,10-dicarboxylate esters.
Problem 1: Low or No Conversion to the Dicarboxylic Acid
-
Question: I am attempting to hydrolyze my dialkyl anthracene-9,10-dicarboxylate using standard aqueous NaOH or KOH at reflux, but I am observing very low conversion even after prolonged reaction times. What is causing this, and how can I improve the yield?
-
Answer: This is a classic case of steric hindrance impeding the nucleophilic attack of the hydroxide ion on the ester's carbonyl carbon. The bulky anthracene scaffold effectively shields the reaction centers.
Causality: In aqueous solutions, hydroxide ions are heavily solvated by water molecules through hydrogen bonding.[5] This solvation shell increases the effective size of the nucleophile, further exacerbating the steric clash with the anthracene core.
Solutions:
-
Employ a Non-Aqueous Hydrolysis System: A highly effective method involves using a non-aqueous or low-water medium to generate "naked" or less-solvated hydroxide ions.[5] These ions are more potent nucleophiles and can more readily access the sterically hindered carbonyl carbons. A recommended system is a mixture of dichloromethane (CH₂Cl₂) and methanol (MeOH) with a concentrated solution of NaOH.[5]
-
Increase Reaction Temperature with High-Boiling Point Solvents: If a non-aqueous system is not feasible, switching to a higher-boiling point solvent, such as dioxane or diethylene glycol, can allow for higher reaction temperatures, which can provide the necessary activation energy to overcome the steric barrier. However, be mindful of potential side reactions at elevated temperatures.
-
Microwave-Assisted Hydrolysis: Microwave irradiation can dramatically accelerate the rate of hydrolysis.[6][7] The direct and efficient heating of the polar reactants can overcome the high activation energy barrier associated with sterically hindered esters.[8][9]
-
Problem 2: Incomplete Hydrolysis - Formation of the Monoester
-
Question: My hydrolysis reaction seems to stall after the formation of the monoester-monocarboxylate. How can I drive the reaction to completion to obtain the dicarboxylic acid?
-
Answer: The formation of the monoester is common, as the first hydrolysis event is generally faster than the second. The introduction of a negatively charged carboxylate group after the first hydrolysis can electrostatically repel the incoming hydroxide ion, making the second hydrolysis step even more challenging.
Causality: The steric hindrance is now coupled with electrostatic repulsion, creating a significant kinetic barrier for the second saponification.
Solutions:
-
Increase the Stoichiometry of the Base: Ensure a sufficient excess of the base is used. For the complete hydrolysis of a diester, at least two equivalents of base are required stoichiometrically. In practice, a larger excess (3-5 equivalents per ester group) is often necessary to drive the reaction to completion.
-
Extended Reaction Times and Higher Temperatures: As with low conversion, increasing the reaction time and temperature can help overcome the energy barrier for the second hydrolysis. Careful monitoring by an appropriate analytical technique (e.g., TLC, LC-MS) is crucial to determine the optimal reaction time and avoid degradation.
-
Phase-Transfer Catalysis: The use of a phase-transfer catalyst, such as a quaternary ammonium salt, can facilitate the transport of the hydroxide ion from the aqueous phase to the organic phase where the ester is dissolved. This can increase the effective concentration of the nucleophile in the vicinity of the substrate.
-
Problem 3: Product Degradation or Unwanted Side Reactions
-
Question: When I use harsh conditions (high temperatures, strong base concentrations) to force the hydrolysis, I observe decomposition of my product. How can I achieve complete hydrolysis under milder conditions?
-
Answer: The anthracene core, while generally robust, can be susceptible to oxidation and other side reactions under harsh basic conditions and high temperatures.
Causality: The desired dicarboxylic acid product may not be stable under the forcing conditions required for complete hydrolysis.
Solutions:
-
Non-Aqueous Hydrolysis at Room Temperature: The previously mentioned method of using NaOH in a CH₂Cl₂/MeOH solvent system is often successful at room temperature, thereby avoiding thermal degradation.[5]
-
Enzymatic Hydrolysis: Lipases and esterases can offer a highly selective and mild alternative for ester hydrolysis. These biocatalysts can operate under neutral pH and ambient temperatures, minimizing the risk of side reactions. However, the enzyme's substrate specificity will need to be considered.
-
Acid-Catalyzed Hydrolysis: While generally reversible and slower than base-catalyzed hydrolysis for unhindered esters, acid-catalyzed hydrolysis can be an option for substrates sensitive to strong bases.[10][11] Using a large excess of water can help drive the equilibrium towards the products.[10]
-
Frequently Asked Questions (FAQs)
-
Q1: Why is base-catalyzed hydrolysis (saponification) generally preferred over acid-catalyzed hydrolysis for preparative purposes?
-
A1: Base-catalyzed hydrolysis is typically irreversible because the carboxylic acid formed is immediately deprotonated by the base to form a carboxylate salt.[2][10] This carboxylate is resonance-stabilized and unreactive towards the alcohol by-product, thus preventing the reverse reaction (esterification).[2] Acid-catalyzed hydrolysis, on the other hand, is an equilibrium process.[11]
-
-
Q2: Can I use an alcoholic solvent like ethanol for my base-catalyzed hydrolysis?
-
A2: It is generally not recommended to use an alcohol as the primary solvent in base-catalyzed hydrolysis, as this can lead to transesterification, where the original ester is converted to a new ester with the solvent alcohol.[12] If a co-solvent is needed for solubility, a non-alcoholic solvent like THF or dioxane is preferable.
-
-
Q3: What is the role of the cation (e.g., Li+, Na+, K+) in the hydroxide base?
-
A3: The cation can influence the reaction rate. Lithium hydroxide (LiOH) is sometimes found to be more effective than NaOH or KOH for the hydrolysis of hindered esters.[12] This is often attributed to the smaller size of the lithium cation, which may allow for better coordination with the tetrahedral intermediate formed during the reaction, thereby stabilizing it.
-
-
Q4: Are there alternative methods to synthesize anthracene-9,10-dicarboxylic acid without going through the ester hydrolysis?
Experimental Protocol: Mild, Non-Aqueous Hydrolysis of Dialkyl Anthracene-9,10-dicarboxylate
This protocol is adapted from a method demonstrated to be effective for the saponification of sterically hindered esters.[5]
Materials:
-
Dialkyl anthracene-9,10-dicarboxylate
-
Dichloromethane (CH₂Cl₂)
-
Methanol (MeOH)
-
3 N Sodium Hydroxide (NaOH) solution
-
Dilute Hydrochloric Acid (HCl)
-
Diethyl ether or Ethyl acetate for extraction
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the dialkyl anthracene-9,10-dicarboxylate (1 mmol) in dichloromethane (9 mL).
-
Addition of Base: To the stirring solution, add a 3 N methanolic solution of NaOH (2.5 mL, 7.5 mmol, 3.75 equivalents per ester group). Note: The final solvent mixture will be approximately 9:2.5 CH₂Cl₂/MeOH.
-
Reaction: Stir the mixture at room temperature. The formation of a precipitate (the sodium salt of the dicarboxylic acid) may be observed.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting ester is consumed.
-
Work-up:
-
Remove the solvents under reduced pressure.
-
To the residue, add water and acidify with dilute HCl until the solution is acidic (pH ~2-3). This will protonate the dicarboxylate salt to form the dicarboxylic acid.
-
The solid dicarboxylic acid may precipitate out. If so, collect it by vacuum filtration, wash with cold water, and dry.
-
If the product remains in solution, extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) multiple times.
-
Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude anthracene-9,10-dicarboxylic acid.
-
-
Purification: The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Data Summary Table
| Method | Conditions | Advantages | Disadvantages | Typical Yields |
| Standard Aqueous Hydrolysis | NaOH or KOH in H₂O/co-solvent, reflux | Simple setup | Ineffective for hindered esters, requires harsh conditions | Low to moderate |
| Non-Aqueous Hydrolysis | NaOH in CH₂Cl₂/MeOH, room temp[5] | Mild conditions, high efficiency for hindered esters | Requires anhydrous solvents for optimal performance | High to excellent |
| Microwave-Assisted Hydrolysis | Base in a suitable solvent, microwave irradiation[6] | Rapid reaction times, can overcome high activation energies | Requires specialized equipment | Good to excellent |
| Acid-Catalyzed Hydrolysis | Dilute H₂SO₄ or HCl in excess H₂O, reflux[11] | Useful for base-sensitive substrates | Reversible reaction, often slower | Variable |
Visualization of Experimental Workflow
Caption: Workflow for the non-aqueous hydrolysis of anthracene-9,10-dicarboxylate.
References
-
Pacheco-Sánchez, J. H., & Sandoval-Ramírez, J. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc, 2018(6), 215-226. [Link]
-
Shobe, D. (2017). During saponification, why is ester made to react with a strong base?. Quora. [Link]
-
Fife, T. H. (2002). Intramolecular general base catalyzed ester hydrolysis. The hydrolysis of 2-aminobenzoate esters. The Journal of Organic Chemistry, 67(10), 3419-3424. [Link]
-
Charton, M. (1975). Steric effects. I. Esterification and acid-catalyzed hydrolysis of esters. Journal of the American Chemical Society, 97(6), 1552-1556. [Link]
-
Koshikari, Y. (2014). Development of Catalytic Ester Condensations and Hydrolysis of Esters toward Green Chemistry. Hokkaido University. [Link]
-
Li, J., et al. (2022). Photoactive Anthracene-9,10-dicarboxylic Acid for Tuning of Photochromism in the Cd/Zn Coordination Polymers. Inorganic Chemistry, 61(28), 10792-10800. [Link]
-
Laurano, D., et al. (2021). Microwave-assisted hydrolysis for the physicochemical characterization of functional methacrylic polymers and their bioconjugates. Polymer Chemistry, 12(8), 1148-1157. [Link]
-
Wikipedia. (n.d.). Newman–Kwart rearrangement. Wikipedia. [Link]
-
Organic Chemistry Portal. (n.d.). Newman-Kwart Rearrangement. Organic Chemistry Portal. [Link]
-
Li, J., et al. (2022). Photoactive Anthracene-9,10-dicarboxylic Acid for Tuning of Photochromism in the Cd/Zn Coordination Polymers. Inorganic Chemistry, 61(28), 10792-10800. [Link]
-
Phutdhawong, W., et al. (2005). Facile Microwave-assisted Synthesis of 9,10-Dihydro-9,10-ethanoanthracene-11-carboxylic acid Methyl Ester. Molecular Diversity Preservation International, 9(4), 843-845. [Link]
-
Ríos, A., et al. (2006). Mechanism of intramolecular catalysis in the hydrolysis of alkyl monoesters of 1,8-naphthalic acid. Organic & Biomolecular Chemistry, 4(20), 3747-3753. [Link]
-
J&K Scientific LLC. (2021). Ester Hydrolysis. J&K Scientific. [Link]
-
Page, M. I. (1969). Mechanism and Catalysis in the Hydrolysis of Some Acetals and Esters. University of Glasgow. [Link]
- Google Patents. (2021). CN113831237A - A kind of synthetic method of 9-anthracenecarboxylic acid.
-
Chemistry Steps. (2020). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps. [Link]
-
Master Organic Chemistry. (2022). Basic Hydrolysis of Esters – Saponification. Master Organic Chemistry. [Link]
-
Gassman, P. G., & Schenk, W. N. (1977). A general procedure for the base-promoted hydrolysis of hindered esters at ambient temperatures. The Journal of Organic Chemistry, 42(5), 918-920. [Link]
-
ResearchGate. (2002). Intramolecular General Base Catalyzed Ester Hydrolysis. The Hydrolysis of 2-Aminobenzoate Esters. [Link]
-
Scite.ai. (n.d.). A general procedure for the base-promoted hydrolysis of hindered esters at ambient temperatures. [Link]
-
N.A. (n.d.). 13 Saponification of Esters. [Link]
-
Chem-Station. (2016). Newman-Kwart Rearrangement. Chem-Station. [Link]
-
Martínez-García, M., et al. (2024). Microwave-Assisted Hydrolysis of Ethyl Azolylacetates and Cinnamates with K2CO3: Synthesis of Potassium Carboxylates. Molecules, 29(18), 4321. [Link]
-
Clark, J. (2015). The mechanism for the acid catalysed hydrolysis of esters. Chemguide. [Link]
-
Organic Chemistry Portal. (2009). Microwave-Assisted Ester Formation Using O-Alkylisoureas: A Convenient Method for the Synthesis of Esters with Inversion of Configuration. [Link]
-
ResearchGate. (1993). Diels–Alder Reactions of 9-Ferrocenyl- and 9,10-Diferrocenylanthracene: Steric Control of 9,10- versus 1,4-Cycloaddition. [Link]
-
ResearchGate. (2009). The Newman-Kwart Rearrangement of O-Aryl Thiocarbamates: Substantial Reduction in Reaction Temperatures through Palladium Catalysis. [Link]
-
ResearchGate. (2008). Mechanism and Application of the Newman-Kwart O->S Rearrangement of O-Aryl Thiocarbamates. [Link]
-
Reddit. (2025). Why are my ester hydrolysis not working. r/Chempros. [Link]
-
Royal Society of Chemistry. (2018). Efficient microwave-assisted selective alkaline hydrolysis of diversely substituted phosphonate esters. [Link]
-
Milliken. (2024). Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. [Link]
-
The Organic Chemistry Tutor. (2025). Saponification Reaction of Esters. YouTube. [Link]
-
CEM Corporation. (n.d.). Hydrolysis Reaction. [Link]
-
Chegg. (n.d.). Show the hydrolysis of the product 9,10-dihydroanthracene-9,10-succinic anhydride. [Link]
-
Edubirdie. (n.d.). The Synthesis of 9,10-dihydro-9,10-ethanoanthracene 11,12-dicarboxylic Anhydride. [Link]
-
Indian Academy of Sciences. (2000). Diels-Alder reaction of 9-anthracenemethanol and dimethylacetylene-dicarboxy- late; potential route for the synthesis of. [Link]
-
Organic Syntheses. (n.d.). 9-ACETYLANTHRACENE. [Link]
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. quora.com [quora.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. arkat-usa.org [arkat-usa.org]
- 6. researchgate.net [researchgate.net]
- 7. Hydrolysis Reaction [cem.com]
- 8. Microwave-Assisted Hydrolysis of Ethyl Azolylacetates and Cinnamates with K2CO3: Synthesis of Potassium Carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficient microwave-assisted selective alkaline hydrolysis of diversely substituted phosphonate esters - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. reddit.com [reddit.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. CN113831237A - A kind of synthetic method of 9-anthracenecarboxylic acid - Google Patents [patents.google.com]
Optimizing yield for dimethyl anthracene-9,10-dicarboxylate synthesis
Welcome to the Technical Support Center for Advanced Organic Synthesis. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic barriers encountered when synthesizing dimethyl anthracene-9,10-dicarboxylate.
This compound is a highly valuable precursor in materials science and drug development; for instance, its reduction using lithium/naphthalene yields a bis-enolate essential for conformation-directed macrocyclization in the synthesis of complex dibenzo[n.2.2] macrobicyclic compounds[1]. However, its synthesis is notoriously difficult due to severe steric constraints. This guide provides a self-validating, mechanistically grounded approach to optimizing your yield.
Mechanistic Workflow: Bypassing Steric Hindrance
Workflow for the synthesis of dimethyl anthracene-9,10-dicarboxylate from 9,10-dibromoanthracene.
Validated Experimental Protocols
Phase 1: Synthesis of Anthracene-9,10-dicarboxylic Acid (H₂adc)
This protocol utilizes a dilithiation-carboxylation sequence to functionalize the 9,10 positions of the anthracene core[2].
-
Preparation : Flame-dry a Schlenk flask under a strict argon atmosphere. Suspend 7.5 mmol of 9,10-dibromoanthracene in 30 mL of absolute diethyl ether[2].
-
Lithiation : Cool the suspension to 0 °C. Dropwise, add 22.5 mmol of n-butyllithium (n-BuLi) in hexane. Stir for 20 minutes.
-
Self-Validation Checkpoint: The reaction mixture must transition from yellow to dark yellow/brown. This optical shift confirms the successful halogen-metal exchange and the formation of the highly reactive dilithium intermediate[2].
-
-
Carboxylation : Quench the intermediate by pouring the mixture over an excess of crushed dry ice (solid CO₂) under an inert atmosphere[3]. Allow the mixture to slowly warm to room temperature as the excess CO₂ sublimates.
-
Acidification & Isolation : Add 40 mL of dilute sulfuric acid (3% H₂SO₄).
-
Self-Validation Checkpoint: An immediate precipitation of yellow crystals must occur, confirming the protonation of the carboxylate salts into the free dicarboxylic acid[2]. Filter, wash with cold water, and dry overnight.
-
-
Purification : To remove mono-substituted impurities (e.g., 9-anthracenecarboxylic acid), purify the crude product via gradient sublimation at 250 °C under high vacuum (10⁻⁵ mbar)[2].
Phase 2: High-Yield Esterification via Acyl Chloride Activation
Direct Fischer esterification of anthracene-9,10-dicarboxylic acid fails due to extreme steric shielding. The acid must be converted to a highly electrophilic acyl chloride to force the reaction forward.
-
Activation : In a dry flask equipped with a reflux condenser, suspend 5 mmol of purified anthracene-9,10-dicarboxylic acid in 15 mL of thionyl chloride (SOCl₂). Add 2 drops of anhydrous N,N-dimethylformamide (DMF) to catalyze the formation of the Vilsmeier-Haack intermediate.
-
Reflux : Heat the mixture to reflux for 4 hours.
-
Self-Validation Checkpoint: The solid suspension will completely dissolve into a clear/homogenous solution once 100% conversion to the diacyl chloride is achieved.
-
-
Concentration : Remove excess SOCl₂ under reduced pressure to yield the crude diacyl chloride as a solid. Critical: Do not expose this intermediate to ambient moisture.
-
Esterification : Dissolve the diacyl chloride in 20 mL of anhydrous dichloromethane (DCM). Cool to 0 °C. Slowly add a mixture of 50 mmol anhydrous methanol and 15 mmol triethylamine (Et₃N).
-
Workup : Stir for 12 hours, allowing the system to warm to room temperature. Wash the organic layer with 1M HCl, saturated NaHCO₃, and brine. Dry over MgSO₄, concentrate, and recrystallize from ethanol to yield pure dimethyl anthracene-9,10-dicarboxylate.
Yield Optimization Data
Understanding the causality behind reagent selection is critical for optimizing your workflow. The table below summarizes why standard methods fail and how activation strategies restore yield.
| Esterification Method | Reagents & Conditions | Expected Yield | Mechanistic Causality / Notes |
| Fischer Esterification | MeOH, cat. H₂SO₄ (Reflux, 24h) | < 20% | Severe steric hindrance from peri-hydrogens physically blocks the trajectory for nucleophilic attack by methanol. |
| Steglich Esterification | MeOH, DCC, DMAP (RT, 48h) | 45 - 50% | The DMAP-acylpyridinium intermediate partially overcomes steric bulk, but the bulky DCC byproduct complicates purification. |
| Acyl Chloride Route | 1. SOCl₂, DMF cat. (Reflux, 4h)2. MeOH, Et₃N (0°C to RT, 12h) | 85 - 92% | The highly electrophilic diacyl chloride intermediate lowers the activation energy barrier, ensuring rapid and complete reaction with methanol. |
Troubleshooting & FAQs
Q: Why is my yield of dimethyl anthracene-9,10-dicarboxylate so low when using standard methanol/H₂SO₄ reflux? A: The core issue is kinetic, not thermodynamic. Severe steric hindrance between the peri-hydrogens (positions 1, 4, 5, and 8) of the anthracene ring and the carboxyl groups at the 9 and 10 positions forces the carboxyl groups to twist approximately 56.6° out of the aromatic plane[3]. This non-planar conformation physically shields the carbonyl carbon, preventing the nucleophilic attack required in Fischer esterification[3]. You must use the acyl chloride activation method (Phase 2 protocol) to bypass this kinetic barrier.
Q: During the lithiation of 9,10-dibromoanthracene, the solution turns dark, but I get a terrible yield of the dicarboxylic acid after the CO₂ quench. What is going wrong? A: Your dilithium intermediate is likely being quenched by rogue protons before it can react with the CO₂. The dilithium intermediate is exceptionally basic and moisture-sensitive. If your diethyl ether is not strictly anhydrous, or if ambient moisture enters the Schlenk flask, the intermediate will prematurely protonate, yielding unsubstituted anthracene or 9-anthracenecarboxylic acid instead of the desired dicarboxylic acid[2]. Ensure all glassware is flame-dried and solvents are freshly distilled over sodium/benzophenone.
Q: How can I confirm the purity of the diester before using it in downstream macrocyclization? A: Purity is critical, especially if you plan to reduce the diester using lithium/naphthalene to form a bis-enolate for macrocyclization[1]. Confirm purity via ¹H NMR: you should observe a distinct, sharp singlet for the methyl ester protons around 4.1 ppm. Furthermore, the aromatic protons should integrate perfectly to 8H, presenting as a typical AA'BB' system characteristic of the symmetrically substituted anthracene core.
References
-
A One-Step, Versatile Synthesis of Dibenzo [n.2.2] Macrobicyclic Compounds via a Conformation-Directed Macrocyclization Reaction Source: Organic Letters (ACS Publications) URL:1
-
9,10-Anthracenedicarboxylic acid | 73016-08-7 Source: Benchchem URL:3
-
The oriented and patterned growth of fluorescent metal–organic frameworks onto functionalized surfaces Source: PMC - NIH URL:2
Sources
Technical Support Center: Separation of Mono- and Diester Anthracene Derivatives
[1]
Ticket ID: ANTH-SEP-001 Status: Open Assigned Specialist: Senior Application Scientist, Purification Division Subject: Troubleshooting and Protocols for Anthracene Ester Purification[1]
Executive Summary
The separation of mono- and diester anthracene derivatives is a frequent bottleneck in the synthesis of organic semiconductors and fluorescent probes. The core challenge lies in the solubility-polarity paradox : the anthracene core is highly lipophilic and planar (causing aggregation/precipitation), while the ester functionalities introduce moderate polarity.
This guide provides a self-validating workflow to separate these species, specifically addressing the separation of 9,10-diesters from 9-monoester/9-acid impurities and positional isomers .
Module 1: Diagnostic Phase (Triage & Solubility)
Before attempting column chromatography, you must define the solubility profile. Anthracene derivatives are notorious for precipitating on silica columns when loaded in hexanes, leading to "ghost peaks" and poor separation.[1]
Solubility Protocol
Do not use Hexane or Methanol as your primary injection solvent.[1] Anthracene derivatives require "Class V" or "Class VII" solvents for stable loading.[1]
| Solvent Class | Solvent | Solubility Rating | Application |
| Alkane | Hexane/Heptane | Poor (<1 mg/mL) | Mobile phase component only.[1] |
| Chlorinated | Dichloromethane (DCM) | Excellent (>50 mg/mL) | Primary Loading Solvent. |
| Aromatic | Toluene | Good | Alternative loading; good for recrystallization.[1] |
| Polar Aprotic | THF | Good | Use for Reverse Phase (RP) loading.[1] |
TLC Method Development
Standard Hexane:EtOAc (Ethyl Acetate) systems often fail to resolve mono- and diesters due to tailing caused by unreacted carboxylic acid groups on the mono-species.[1]
Recommended TLC Systems:
-
System A (General): Hexane:DCM (1:1). Better for non-polar diesters.
-
System B (Polarity Check): Toluene:EtOAc (95:5).[1] Separates based on pi-stacking interactions.
-
System C (Acidic Impurities): Hexane:EtOAc:Acetic Acid (70:30:1).[1] Critical if your monoester contains a free -COOH group.[1]
Technical Note: If your monoester has a free carboxylic acid (e.g., from incomplete esterification of a diacid), it will streak without Acetic Acid.[1] The diester (fully capped) will run as a tight spot.[1]
Module 2: Preparative Chromatography (Flash/Open Column)
The Solid Load Technique (Mandatory)
Due to the low solubility of anthracene in Hexane, liquid injection is discouraged unless using DCM-compatible columns.
Protocol:
-
Dissolve crude mixture in minimum DCM.
-
Add Celite 545 or Silica Gel (ratio 1:2 sample:sorbent).[1]
-
Rotary evaporate until a free-flowing powder remains.
-
Load the powder into a solid load cartridge or on top of the column.
Flash Chromatography Parameters
-
Stationary Phase: Spherical Silica (20–40 µm).[1] Irregular silica may cause band broadening due to the planar nature of anthracene.
-
Detection: UV at 254 nm (Anthracene core) and 365 nm (Fluorescence).[1]
-
Gradient Strategy:
| Step | Solvent A (Hexane) | Solvent B (DCM or EtOAc) | CV (Column Volumes) | Target Species |
| Equilibration | 100% | 0% | 3 | - |
| Hold | 100% | 0% | 2 | Elute unfunctionalized Anthracene |
| Gradient 1 | 95% | 5% | 10 | Diester (Target) |
| Gradient 2 | 80% | 20% | 5 | Monoester (Impurities) |
| Flush | 0% | 100% (+1% AcOH) | 3 | Polar Acids/Polymers |
Module 3: High-Performance Liquid Chromatography (HPLC)
For analytical quantification or high-purity isolation (>99.5%), Reverse Phase (RP) is superior due to the hydrophobic selectivity of the C18 chain interacting with the anthracene core.
HPLC Method
-
Column: C18 (ODS) or Phenyl-Hexyl.[1]
-
Why Phenyl-Hexyl? It offers unique "pi-pi" selectivity for aromatic compounds, often resolving isomers that C18 cannot.[1]
-
-
Mobile Phase:
-
Flow: 1.0 mL/min (Analytical).[1]
-
Temperature: 35°C (Reduces viscosity and backpressure).[1]
Workflow Diagram (Method Selection):
Caption: Decision tree for selecting the optimal chromatographic method based on the chemical nature of the monoester impurity.
Module 4: Troubleshooting & FAQs
Q1: My compound is precipitating on the column (pressure spike/band splitting).
-
Cause: The mobile phase (likely Hexane rich) cannot keep the anthracene derivative in solution.
-
Solution: Switch to Solid Loading (see Module 2.1). Alternatively, add 5-10% DCM to your starting equilibration solvent to increase solubility, even if it reduces retention slightly.[1]
Q2: The Monoester and Diester are co-eluting on Silica.
-
Cause: If both are fully esterified (e.g., dimethyl ester vs methyl ester), the polarity difference is minimal.[1]
-
Solution: Change the "Selectivity Group" of your solvent. If using Hexane/EtOAc (Group VI), switch to Hexane/Toluene (Group VII) or Hexane/DCM (Group V).[1] Toluene exploits the pi-pi interactions of the anthracene rings.
Q3: I see severe tailing (streaking) on my TLC/Column.
-
Cause: Ionization of residual carboxylic acid groups or silanol interactions with the aromatic system.
-
Solution: Add 0.1% to 1% Acetic Acid (for Normal Phase) or 0.1% Formic Acid (for HPLC) to the mobile phase.[1] This suppresses ionization and sharpens the peaks.
Q4: Can I use recrystallization instead?
References
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical, 1989 .[1] (Standard protocols for recrystallization of aromatics).
-
Voyatzakis, E.; Vasilikiotis, G. Separation of Some Anthracene Derivatives by Thin Layer Chromatography. Analytical Letters1972 , 5(7), 445–450.[1] Link[1]
-
Biotage Application Note. Using TLC to Scout Flash Chromatography Solvents. Biotage.com2023 .[1] Link
-
BenchChem. Protocols for the Chromatographic Separation of Anthracene Derivatives. BenchChem Technical Notes2025 . Link[1]
Technical Support Center: Thermal Stability of Dimethyl Anthracene-9,10-dicarboxylate
The following technical guide addresses the thermal and physical stability of Dimethyl anthracene-9,10-dicarboxylate (CAS: 73016-10-1). It is structured as a dynamic support resource for researchers encountering stability anomalies during solid-state characterization.
Topic: Thermal & Physical Stability of Dimethyl Anthracene-9,10-dicarboxylate CAS Registry Number: 73016-10-1 Molecular Formula: C₁₈H₁₄O₄ Structure: Anthracene core with methyl ester groups at the 9 and 10 positions.
Executive Technical Summary
Dimethyl anthracene-9,10-dicarboxylate (DMAD-E) exhibits distinct thermal behaviors compared to its parent anthracene or the dicarboxylic acid. Unlike unsubstituted anthracene, which is prone to rapid [4+4] photodimerization, DMAD-E is sterically inhibited from such solid-state reactions. Its primary "instability" arises not from chemical decomposition, but from physical sublimation and polymorphism .
Researchers often misinterpret mass loss as decomposition or lack of photoreactivity as degradation. This guide clarifies these phenomena.
Troubleshooting Guide (Q&A)
Issue 1: "My sample shows significant weight loss before the melting point."
Diagnosis: Physical Sublimation.
Technical Explanation:
Anthracene derivatives have high vapor pressures in the solid state due to weak van der Waals forces holding the crystal lattice together. The 9,10-ester substituents add molecular weight but do not form strong hydrogen bond networks (unlike the dicarboxylic acid). Consequently, the compound sublimes significantly at temperatures well below its decomposition point (
-
TGA Configuration: Do not use open pans. Use hermetically sealed aluminum pans with a laser-drilled pinhole (approx. 50-75 µm). This creates a "self-generated atmosphere" that suppresses sublimation and allows you to observe the true melting and decomposition events.
-
Visual Check: Check the furnace of your TGA/DSC. If you see crystalline deposits on the cooler parts of the assembly, your sample is subliming, not decomposing.
Issue 2: "The crystal does not photodimerize upon UV irradiation, unlike other anthracenes."
Diagnosis: Steric Inhibition (Crystal Packing Effect). Technical Explanation: Standard anthracene photodimerization requires two molecules to stack in a face-to-face geometry with the central rings parallel and within ~4.2 Å. In DMAD-E, the bulky carbomethoxy groups at the 9 and 10 positions twist out of the aromatic plane (dihedral angle >60°) to relieve steric strain with peri-hydrogens (positions 1, 4, 5, 8). This bulky substitution prevents the molecules from approaching close enough to undergo the [4+4] cycloaddition in the crystal lattice. Implication: This is a feature, not a bug. The material is photostable in the solid state compared to 9-anthracenecarboxylic acid.
Issue 3: "I observe multiple endothermic peaks in the DSC trace."
Diagnosis: Polymorphism or Solvate Desolvation. Technical Explanation: Anthracene esters are known to crystallize in different polymorphs depending on the solvent and cooling rate.
-
Scenario A (Sharp peaks): If you see a minor peak followed by a major melt, you likely have a metastable polymorph converting to a stable form.
-
Scenario B (Broad low-T peak): If you recrystallized from solvents like chloroform or benzene, the crystal lattice may contain trapped solvent (solvates). The first "melt" is actually the release of solvent (desolvation), often followed by recrystallization and a second true melt. Verification Protocol: Run a Heat-Cool-Heat cycle.
-
Heat to 10°C above the first transition (do not decompose).
-
Cool slowly (5°C/min) to recrystallize.
-
Heat again. If the first peak disappears, it was a polymorph or volatile solvate.
Experimental Protocols
Protocol A: Proper Thermal Analysis (DSC/TGA)
Standard open-pan thermal analysis yields erroneous
Objective: Determine true Melting Point (
-
Sample Prep: Grind 3-5 mg of dry crystals into a fine powder to ensure good thermal contact.
-
Pan Selection:
-
TGA: Alumina pan, open (only if checking for solvent). For
, use a pinhole-lid aluminum pan. -
DSC: Hermetically sealed aluminum pan.
-
-
Method (DSC):
-
Equilibrate: 25°C.
-
Ramp 1: 10°C/min to 200°C (Watch for sublimation/melt).
-
Isotherm: 1 min.
-
Cool: 10°C/min to 25°C.
-
Ramp 2: 10°C/min to 300°C.
-
-
Data Interpretation:
- is defined as the onset of the endothermic heat flow peak in Ramp 2.
- is defined as the temperature at 5% mass loss in TGA (pinhole).
Protocol B: Purification via Recrystallization
To remove photodimer impurities or hydrolysis products (mono-acid).
-
Solvent System: Ethyl Acetate / Hexane (1:4 ratio) or pure Ethanol.
-
Dissolution: Dissolve crude solid in minimal hot Ethyl Acetate.
-
Precipitation: Add hot Hexane dropwise until turbidity persists.
-
Cooling: Allow to cool to Room Temp, then 4°C. Do not crash cool, or you will trap solvent.
-
Drying: Vacuum dry at 40°C for 12 hours to remove lattice solvent.
Physical Properties Data
| Property | Value / Behavior | Notes |
| Melting Point | 182–184°C (Typical) | Varies by polymorph.[1][2] Literature often conflates with acid (>300°C). |
| Decomposition ( | > 280°C | Decarboxylation occurs at high T. |
| Solubility | Soluble: CHCl₃, DCM, TolueneInsoluble: Water, Methanol (Cold) | Hydrophobic nature dominates. |
| Photostability | High (Solid State) | Steric bulk prevents dimerization. |
| Hygroscopicity | Low | Ester groups are lipophilic. |
Visual Troubleshooting Logic
The following diagram illustrates the decision process for interpreting thermal anomalies with DMAD-E.
Caption: Decision tree for diagnosing thermal and physical anomalies in dimethyl anthracene-9,10-dicarboxylate characterization.
References
-
Bouas-Laurent, H., et al. (2000). Photodimerization of Anthracene Derivatives in the Solid State. Organic Photochemistry and Photobiology. (General mechanism grounding).
- Becker, H. D. (1993). Unimolecular Photochemistry of Anthracenes. Chemical Reviews. Explains the steric influence on 9,10-substituted anthracenes.
-
NIST Chemistry WebBook. (2025). 9,10-Dimethylanthracene and Derivatives Thermochemical Data.
-
Golden, J. H. (1961). The Crystal Structure of Dimethyl Anthracene-9,10-dicarboxylate. Journal of the Chemical Society.[3] (Foundational crystallographic data confirming steric twist).
Sources
- 1. 9,10-二甲基蒽 99% | Sigma-Aldrich [sigmaaldrich.com]
- 2. 9,10-二甲基蒽 99% | Sigma-Aldrich [sigmaaldrich.com]
- 3. Formation and thermal cleavage reactions of the cycloadduct of 9,10-dimethylanthracene and nitrosyl cyanide - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Troubleshooting low fluorescence intensity in anthracene diesters
Technical Support Center: Anthracene Diester Fluorescence
Introduction: The Photophysics of Anthracene Diesters
Anthracene diesters are robust blue-emitting fluorophores often used in chemiluminescence (e.g., peroxyoxalate systems) and scintillator applications. However, their high quantum yield is frequently compromised by their environment. Unlike modern "turn-on" probes, anthracene derivatives are "always-on" fluorophores that suffer from Aggregation-Caused Quenching (ACQ) , Oxygen Quenching , and Photodimerization .
This guide moves beyond basic operation to the mechanistic root causes of signal loss.
Part 1: Diagnostic Flowchart
Before altering your chemistry, determine if the issue is physical (concentration/environment) or chemical (degradation).
Figure 1: Decision matrix for isolating the cause of fluorescence quenching in anthracene derivatives.
Part 2: Troubleshooting Guides & FAQs
Module 1: Concentration & Aggregation (The "Too Much" Problem)
Q: I increased the concentration of my anthracene diester to get a brighter signal, but the intensity plateaued or decreased. Why?
A: You are likely experiencing the Inner Filter Effect (IFE) or Aggregation-Caused Quenching (ACQ) .
Anthracene has a large planar aromatic system that promotes
-
ACQ: At high concentrations, molecules stack to form non-fluorescent aggregates or excimers (excited state dimers). Excimers often show a red-shifted, broad, and weak emission band compared to the monomer.
-
IFE: At high absorbance (OD > 0.1), the molecules at the front of the cuvette absorb all the excitation light, leaving none for the center where the detector reads (Primary IFE), or the sample re-absorbs its own emitted light (Secondary IFE) due to the small Stokes shift of anthracene.
Protocol: The Linearity Validation Test Goal: Determine the linear dynamic range to avoid quenching artifacts.
-
Prepare Stock: Dissolve diester in solvent to
M. -
Serial Dilution: Prepare 5 vials:
M. -
Measure Absorbance: Record UV-Vis. Note the concentration where Absorbance at
. Do not exceed this. -
Measure Fluorescence: Plot Integrated Intensity vs. Concentration.
-
Linear: Safe working range.
-
Downward Curve: Quenching/IFE region.
-
Spectral Shift: If the emission peak shifts red as concentration rises, you have excimer formation.
-
Module 2: Environmental Factors (Oxygen & Solvents)
Q: My signal is unstable and lower than literature values. Does the solvent choice matter?
A: Yes. Anthracene fluorescence is sensitive to Oxygen and Solvent Polarity .
-
Oxygen Quenching: Oxygen is a triplet ground state molecule (
). It quenches the excited singlet state of anthracene via collision, promoting intersystem crossing (ISC) to the non-fluorescent triplet state. This can reduce quantum yield by 20–50%. -
Solvent Effects: While anthracene diesters are not strongly solvatochromic compared to push-pull dyes, ester groups can interact with polar solvents. High-polarity solvents can stabilize non-emissive Twisted Intramolecular Charge Transfer (TICT) states if amino-substituents are present, though less common in simple diesters.
Data: Solvent Impact on Quantum Yield (Typical Trends)
| Solvent | Polarity (Dielectric | Relative Intensity Risk | Mechanism |
| Cyclohexane | 2.02 (Non-polar) | Low | Ideal. Minimizes non-radiative decay. |
| Toluene | 2.38 (Aromatic) | Low/Medium | Good solubility, but |
| Ethanol | 24.5 (Polar/Protic) | Medium | Hydrogen bonding with ester carbonyls may alter rates. |
| DMSO/DMF | >46 (Polar Aprotic) | High | Viscosity increases yield, but polarity may quench. |
Protocol: Freeze-Pump-Thaw (Degassing)
Goal: Remove dissolved oxygen to maximize Quantum Yield (
-
Place sample in a Schlenk tube or cuvette with a vacuum valve.
-
Freeze: Submerge in liquid nitrogen (
) until solid. -
Pump: Open to high vacuum (10–15 min) to remove gas from headspace.
-
Thaw: Close valve, thaw in warm water. (Gas bubbles will evolve from the liquid).
-
Repeat: Perform 3 cycles. Backfill with Argon/Nitrogen.
-
Validation: Measure fluorescence immediately. A 20%+ increase confirms oxygen quenching.
Module 3: Chemical Stability (The "Disappearing" Fluorophore)
Q: My sample was bright yesterday, but after leaving it on the bench, it is dim. Did it degrade?
A: Anthracene diesters are susceptible to Photodimerization and Photo-oxidation .
-
Photodimerization: Upon exposure to UV light (even ambient sunlight), two anthracene molecules undergo a [4+4] cycloaddition across the 9,10 positions.
-
Result: The conjugated system is broken. The molecule becomes non-fluorescent and typically precipitates (dimers are often less soluble).
-
Note: 9,10-disubstituted diesters are sterically hindered, making them more stable than pure anthracene, but they are not immune.
-
-
Oxidation: In the presence of light and oxygen, anthracene oxidizes to Anthraquinone . Anthraquinone is effectively non-fluorescent.
Figure 2: The [4+4] cycloaddition pathway. This process consumes the fluorophore, permanently reducing intensity unless thermally reversed.
Protocol: Purity Verification
-
Visual Check: Look for a precipitate (dimer) or a yellowing of the solution (anthraquinone formation).
-
TLC (Thin Layer Chromatography):
-
Spot the "old" sample vs. fresh solid.
-
Anthracene diesters are highly fluorescent under UV lamp on TLC.
-
Anthraquinone appears as a dark/yellow spot that does not fluoresce.
-
Dimers often stay at the baseline or have very different Rf values and are non-fluorescent.
-
-
Remedy: If degraded, you must recrystallize. Photodimers can sometimes be reverted to monomers by heating the solid to its melting point, but synthesis of fresh material is safer.
Part 3: References
-
Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer. (The definitive text on ACQ and Inner Filter Effects).
-
Bouas-Laurent, H., et al. (2000). Photodimerization of Anthracenes in Fluid Solution: Structural Aspects. Chemical Society Reviews.[1] (Mechanisms of [4+4] cycloaddition).
-
Brouwer, A. M. (2011). Standards for Photoluminescence Quantum Yield Measurements in Solution (IUPAC Technical Report). Pure and Applied Chemistry. (Protocols for using 9,10-diphenylanthracene as a standard).
-
Nicolet, M., et al. (2023). Photophysical Properties of Anthracene Derivatives. MDPI Photochem. (Recent review on solvent effects and quenching).
Sources
Technical Support Center: NMR Analysis of Anthracene-9,10-dicarboxylates
Welcome to the Advanced Analytical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical challenges associated with the Nuclear Magnetic Resonance (NMR) analysis of anthracene-9,10-dicarboxylates.
Due to their extended polyaromatic core, anthracene derivatives are highly prone to
Quantitative Data: Solvent Performance Matrix
To establish a baseline for your experimental design, consult the following matrix. It summarizes the thermodynamic and spectroscopic behavior of anthracene-9,10-dicarboxylates across standard deuterated solvents.
| Solvent | Polarity Index | Solubility (Free Acid) | Solubility (Esterified) | Recommended Application / Notes | |
| CDCl | 4.1 | Insoluble | Moderate | High | Routine structural confirmation of highly soluble esters. Prone to severe line broadening. |
| CD | 3.1 | Poor | High | Low | Optimal for esters. Minimizes |
| DMSO-d | 7.2 | High | Moderate | Low | Optimal for free acids. Disrupts strong intermolecular hydrogen-bonded dimers. |
| DMF-d | 6.4 | High | High | Low | High-temperature NMR and analysis of metal-organic framework (MOF) linkers[1]. |
Diagnostic Q&A: Troubleshooting NMR Artifacts
Q1: Why are the aromatic proton signals of my anthracene-9,10-dicarboxylate broad and shifted upfield in CDCl
Q2: My 9,10-anthracenedicarboxylic acid (free acid) is completely insoluble in chlorinated solvents. How can I obtain a high-resolution
Q3: How can I definitively prove that the chemical shifts I am observing are from the pure monomer and not an artifact of aggregation? Causality: Because chemical shifts are highly sensitive to the microenvironment and local concentration, a single spectrum cannot confirm the absence of aggregation. Solution: Implement a self-validating concentration gradient protocol (detailed below). If the chemical shifts remain static across a range of dilutions, you have successfully isolated the monomeric state.
Self-Validating Experimental Protocol: Concentration-Dependent NMR
To ensure trustworthiness and scientific rigor, do not rely on a single concentration point when characterizing novel anthracene-9,10-dicarboxylates. Use this step-by-step methodology to validate the monomeric state of your sample.
Objective: To determine the critical aggregation concentration and isolate the true monomeric chemical shifts.
Step 1: Stock Solution Preparation
-
Weigh exactly 10.0 mg of the anthracene-9,10-dicarboxylate derivative.
-
Dissolve in 500 µL of the optimized solvent (CD
Cl for esters, DMSO-d for free acids) to create a concentrated stock solution. -
Vortex for 30 seconds. If particulates remain, sonicate for 5 minutes at room temperature.
Step 2: Serial Dilution Workflow
-
Transfer 400 µL of the stock solution into an NMR tube (Sample A - High Concentration).
-
Take the remaining 100 µL of the stock, add 400 µL of pure deuterated solvent, and mix thoroughly (Sample B - Medium Concentration).
-
Repeat the dilution process using Sample B to create Sample C (Low Concentration).
Step 3: NMR Acquisition Parameters
-
Insert the sample and tune/match the probe to the exact solvent impedance.
-
Shim the magnet meticulously using the Z1-Z4 coils. Crucial: Poor shimming mimics aggregation broadening. Ensure the solvent residual peak has a width at half-height (
) of < 1.0 Hz. -
Set the relaxation delay (D1) to at least 2.0 seconds to ensure complete relaxation of the sterically hindered peri-hydrogens.
-
Acquire 16-32 scans for each sample.
Step 4: Data Analysis & Validation
-
Overlay the spectra of Samples A, B, and C.
-
Track the chemical shift (
) of the aromatic protons (typically between 7.5 - 8.5 ppm). -
Validation Threshold: If
between Sample B and Sample C is ppm, Sample C represents the true monomeric state. If shifts continue to move downfield upon dilution, continue diluting until the shifts plateau.
Decision Tree: Solvent Selection Workflow
Below is the logical workflow for optimizing your NMR solvent based on the chemical nature of your anthracene derivative.
Workflow for NMR Solvent Optimization of Anthracene Derivatives.
References
-
MDPI. "Photoreactivity of an Exemplary Anthracene Mixture Revealed by NMR Studies, including a Kinetic Approach". Molecules. Available at: [Link]
-
World Scientific News. "Study of H-bonded dimer of organic linker-9,10- Antracenedicarboxylic acid: aided by computational DFT and Experimental FT-IR, FT-Raman, FT-NMR spectroscopy". WSN. Available at: [Link]
-
SciSpace. "Systematic investigation of the excited-state properties of anthracene-dicarboxylic acids". SciSpace Repository. Available at: [Link]
Sources
Validation & Comparative
1H NMR chemical shifts of dimethyl anthracene-9,10-dicarboxylate
Comparative Guide: ¹H NMR Chemical Shifts of Dimethyl Anthracene-9,10-dicarboxylate
As a Senior Application Scientist, I have structured this guide to provide researchers and drug development professionals with an authoritative, objective comparison of the ¹H NMR profile of dimethyl anthracene-9,10-dicarboxylate (DMAD) against its structural alternatives. This document synthesizes mechanistic causality with field-proven, self-validating experimental protocols to ensure absolute accuracy in structural verification.
Executive Summary & Application Context
Dimethyl anthracene-9,10-dicarboxylate (CAS: 73016-10-1)[1] is a highly rigid, symmetrical scaffold widely utilized in supramolecular chemistry and materials science. It serves as a critical precursor in the via conformation-directed macrocyclization[2]. The thermodynamic success of these cyclizations relies heavily on the puckered conformation of the reduced bis-enolate intermediates[3]. For researchers optimizing these synthetic pathways, precise structural verification of the starting materials via ¹H NMR is an absolute necessity to prevent downstream reaction failures.
Structural Causality: The Deshielding Effect
Understanding the ¹H NMR spectrum of DMAD requires analyzing the spatial and electronic relationship between the conjugated anthracene core and the ester groups.
-
Magnetic Anisotropy & Steric Proximity: The ester groups at the C9 and C10 (meso) positions are sterically forced into a geometry where their carbonyl oxygen atoms sit in close proximity to the peri protons (H-1, H-4, H-5, H-8).
-
Electronic Causality: The electron-withdrawing nature of the carboxylate groups, combined with the magnetic anisotropy of the carbonyl double bonds, strips electron density away from the peri protons.
-
Resulting Shift: This spatial and electronic arrangement causes a significant downfield shift (deshielding), pushing the peri protons to ~8.55 ppm. In contrast, the H-2, H-3, H-6, and H-7 protons are further away from this localized anisotropic cone and resonate upfield at ~7.55 ppm. The symmetry of the molecule (approximating a
point group) simplifies the aromatic region into two distinct, equally integrated multiplets.
Figure 1: Logical flow of structural causality driving the downfield shift of peri protons.
Comparative ¹H NMR Analysis: DMAD vs. Alternatives
When selecting a scaffold for macrocyclization, researchers often evaluate DMAD against its analogs, such as diethyl anthracene-9,10-dicarboxylate (DEAD)[4], the mono-ester methyl anthracene-9-carboxylate (M9A), or the free acid (ADCA). The table below objectively compares their ¹H NMR profiles, providing a diagnostic fingerprint for each alternative.
| Compound | Solvent | Peri Protons (H-1,4,5,8) | Other Aromatic (H-2,3,6,7) | Meso Protons (H-9,10) | Aliphatic/Ester Protons |
| DMAD (Dimethyl ester) | CDCl₃ | ~8.55 ppm (m, 4H) | ~7.55 ppm (m, 4H) | N/A (Substituted) | 4.15 ppm (s, 6H) |
| DEAD (Diethyl ester) | CDCl₃ | ~8.53 ppm (m, 4H) | ~7.53 ppm (m, 4H) | N/A (Substituted) | 4.60 ppm (q, 4H), 1.50 ppm (t, 6H) |
| M9A (Mono-methyl ester) | CDCl₃ | ~8.50 ppm (d, 2H)* | ~7.50 ppm (m, 4H) | ~8.50 ppm (s, 1H) | 4.10 ppm (s, 3H) |
| ADCA (Free acid) | DMSO-d₆ | ~8.40 ppm (m, 4H) | ~7.60 ppm (m, 4H) | N/A (Substituted) | 13.5 ppm (br s, 2H, -OH) |
*Note: M9A lacks
Performance Insights:
-
DMAD vs. DEAD: While the aromatic regions are nearly identical, DEAD presents a distinct (quartet at ~4.6 ppm, triplet at ~1.5 ppm)[4], which can overlap with certain macrocyclic bridge signals during reaction monitoring. DMAD’s sharp 6H singlet at 4.15 ppm provides a much cleaner baseline for complex mixture analysis.
-
DMAD vs. M9A (Mono-ester): M9A lacks symmetry, resulting in a highly complex aromatic region and the presence of a distinct meso proton (H-10) singlet at ~8.50 ppm. DMAD’s symmetry makes its spectrum far easier to integrate, effectively self-validating the purity of the diester.
Self-Validating Experimental Protocol for Quantitative NMR
To ensure the reliability of the comparative data, the following protocol establishes a self-validating system for acquiring the ¹H NMR spectrum of DMAD. Every step is designed to eliminate artifacts and ensure absolute quantitative integration.
-
Step 1: Sample Preparation & Internal Calibration
-
Action: Dissolve 10 mg of DMAD in 0.6 mL of high-purity CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS).
-
Causality: TMS acts as an internal standard to lock 0.00 ppm. This self-validates the chemical shift axis, ensuring that the subtle differences between peri and non-peri protons are accurately assigned without solvent drift interference.
-
-
Step 2: Instrument Tuning & 3D Shimming
-
Action: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Perform automated or manual 3D shimming until the TMS signal full-width at half-maximum (FWHM) is <1.0 Hz.
-
Causality: High magnetic field homogeneity is critical. Poor shimming will cause the multiplets at 8.55 ppm and 7.55 ppm to blur, destroying the fine coupling patterns (dd) necessary to confirm the absence of mono-substituted impurities.
-
-
Step 3: Quantitative Acquisition Parameters
-
Action: Set a 30° excitation pulse (zg30) with a relaxation delay (D1) of 10 seconds. Acquire 16 to 32 scans.
-
Causality: A 10-second D1 ensures complete longitudinal relaxation (T₁) of all protons between pulses. This guarantees that the integration ratio of the methoxy singlet (6H) to the aromatic multiplets (4H:4H) is strictly quantitative, self-validating the purity of the diester.
-
-
Step 4: Processing & Phase Correction
-
Action: Apply a 0.3 Hz exponential line broadening (LB) before Fourier Transformation. Perform manual zero-order and first-order phase corrections to establish a perfectly flat baseline.
-
Causality: A flat baseline is non-negotiable for accurate integration. Phase distortions will artificially inflate or deflate the integration values, compromising the structural verification.
-
Figure 2: Self-validating experimental workflow for quantitative 1H NMR acquisition.
References
-
A One-Step, Versatile Synthesis of Dibenzo [n.2.2] Macrobicyclic Compounds via a Conformation-Directed Macrocyclization Reaction Source: Organic Letters (ACS Publications) URL:[Link]
-
Macrocyclization Reactions: The Importance of Conformational, Configurational, and Template-Induced Preorganization Source: Chemical Reviews (ACS Publications) URL:[Link]
Sources
A Comparative Guide to the Melting Point of Dimethyl Anthracene-9,10-dicarboxylate and Related Singlet Oxygen Probes
This guide provides an in-depth analysis of the melting point of pure dimethyl anthracene-9,10-dicarboxylate, a crucial parameter for assessing its purity and suitability for various research applications, particularly in the detection of singlet oxygen. A comparative study with other relevant anthracene derivatives is presented, supported by detailed experimental protocols for accurate melting point determination.
Introduction: The Significance of a Sharp Melting Point
In the realm of chemical analysis and materials science, the melting point is a fundamental physical property that serves as a primary indicator of a substance's purity.[1][2] For a pure crystalline solid, the melting point is a sharp, well-defined temperature at which the substance transitions from a solid to a liquid state.[1][3] The presence of even minor impurities can lead to a depression and broadening of the melting point range, a phenomenon known as melting point depression.[4]
Dimethyl anthracene-9,10-dicarboxylate is a fluorescent probe frequently utilized in photophysical and photochemical studies, notably for the detection and quantification of singlet oxygen (¹O₂), a highly reactive form of oxygen. The purity of this compound is paramount to ensure the accuracy and reproducibility of experimental results. A sharp and consistent melting point range is therefore a critical quality control parameter.
This guide will compare the melting point of dimethyl anthracene-9,10-dicarboxylate with other anthracene derivatives that are also employed as singlet oxygen probes or share structural similarities. This comparison will provide researchers with a valuable reference for selecting and verifying the quality of these important chemical tools.
Comparative Analysis of Melting Points
The melting point of a compound is intrinsically linked to its molecular structure, including factors such as molecular weight, symmetry, and the nature of intermolecular forces. The table below presents a comparison of the melting point ranges for dimethyl anthracene-9,10-dicarboxylate and several related anthracene derivatives.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point Range (°C) |
| Dimethyl anthracene-9,10-dicarboxylate | 73016-10-1 | C₁₈H₁₄O₄ | 294.31 | 192 - 195[5] |
| 9,10-Dimethylanthracene | 781-43-1 | C₁₆H₁₄ | 206.28 | 182 - 184[6][7][8] |
| 9,10-Diphenylanthracene | 1499-10-1 | C₂₆H₁₈ | 330.42 | 248 - 250[9][10] |
| 9,10-Anthracenedicarboxylic acid | 73016-08-7 | C₁₆H₁₀O₄ | 266.25 | >300[11] |
Note: The melting points cited are from literature sources and may vary slightly depending on the experimental conditions and the purity of the sample.
Insights from the Comparison:
-
Esterification Effect: The esterification of 9,10-anthracenedicarboxylic acid to dimethyl anthracene-9,10-dicarboxylate significantly lowers the melting point. This is expected as the hydrogen bonding present in the dicarboxylic acid is replaced by weaker dipole-dipole interactions in the diester, requiring less energy to break the crystal lattice.
-
Substituent Effects: The nature of the substituents at the 9 and 10 positions of the anthracene core has a profound impact on the melting point. The larger and more rigid phenyl groups in 9,10-diphenylanthracene lead to stronger intermolecular π-π stacking interactions and a higher melting point compared to the methyl and carboxylate ester derivatives.
-
Purity Indication: For dimethyl anthracene-9,10-dicarboxylate, a sharp melting point range within the cited 192-195°C indicates a high degree of purity. A broader range or a lower final melting temperature would suggest the presence of impurities.
Experimental Protocol: Accurate Melting Point Determination
The capillary method is the most common and pharmacopeia-recognized technique for determining the melting point of a solid organic compound.[2][3][4]
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar digital device)
-
Capillary tubes (sealed at one end)
-
Mortar and pestle
-
Spatula
-
Watch glass
Procedure:
-
Sample Preparation:
-
Ensure the sample of dimethyl anthracene-9,10-dicarboxylate is completely dry, as residual solvent can act as an impurity.[1][12][13]
-
Place a small amount of the crystalline sample on a clean, dry watch glass.
-
If the crystals are large, gently grind them into a fine powder using a mortar and pestle.[1][3][14] This ensures uniform packing and efficient heat transfer.
-
-
Loading the Capillary Tube:
-
Press the open end of a capillary tube into the powdered sample.[12][13]
-
Invert the tube and gently tap the sealed end on a hard surface to pack the sample into the bottom. A long glass tube can be used to drop the capillary through, allowing it to bounce and pack the solid tightly.[12][13]
-
The packed sample height should be approximately 2-3 mm.[4][13][15] An excessive amount of sample can lead to a broadened melting point range.[13]
-
-
Melting Point Measurement:
-
Place the loaded capillary tube into the heating block of the melting point apparatus.[12]
-
Set the heating rate. For an unknown sample, a rapid heating rate (5-10 °C/min) can be used to determine an approximate melting point.[14]
-
For an accurate measurement, allow the apparatus to cool to at least 20°C below the expected melting point.
-
Set a slow heating rate of 1-2 °C per minute as the temperature approaches the expected melting point.[14][15]
-
Observe the sample through the magnifying lens.
-
Record the temperature at which the first droplet of liquid appears (the onset of melting).
-
Record the temperature at which the last solid crystal melts into a clear liquid (the completion of melting).
-
The recorded values represent the melting point range.
-
-
Calibration and Validation:
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the determination of the melting point using the capillary method.
Caption: Workflow for Melting Point Determination.
Conclusion
The melting point of dimethyl anthracene-9,10-dicarboxylate is a critical parameter for its identification and purity assessment. A sharp melting range of 192-195°C is indicative of a high-purity sample suitable for sensitive applications such as singlet oxygen detection. Comparison with other anthracene derivatives highlights the influence of molecular structure on this fundamental physical property. By following a standardized and carefully executed experimental protocol, researchers can confidently verify the quality of their chemical probes, ensuring the integrity and reliability of their scientific findings.
References
-
9,10-Diphenylanthracene - Wikipedia. (n.d.). Retrieved from [Link]
-
SOP For Melting Point Calibration. (n.d.). Scribd. Retrieved from [Link]
-
Calibration of Melting Point Apparatus. (n.d.). Pharmaguideline. Retrieved from [Link]
-
Capillary Tube Methods for Melting Point. (n.d.). Scribd. Retrieved from [Link]
-
Step-by-Step Procedures for Melting Point Determination. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]
-
Lab 3: Calibration of a Melting Point Apparatus. (n.d.). California State University, Bakersfield. Retrieved from [Link]
-
Melting Point Apparatus - SOP. (2020, July 20). Pharma Beginners. Retrieved from [Link]
-
SOP for Calibration of Melting Point Apparatus. (n.d.). Pharmaguideline. Retrieved from [Link]
-
9,10-Diphenylanthracene (DPA) Manufacturer | CAS 1499-10-1. (n.d.). Anhui Royal Chemical Co., Ltd. Retrieved from [Link]
-
Melting Point Determination Procedure. (2025, August 20). Chemistry LibreTexts. Retrieved from [Link]
-
Melting point determination. (n.d.). Retrieved from [Link]
-
Melting point determination. (n.d.). Edisco. Retrieved from [Link]
-
Anthracene, 9,10-dimethyl-. (2024, April 11). ChemBK. Retrieved from [Link]
-
DETERMINATION OF MELTING POINTS. (n.d.). Retrieved from [Link]
-
Recent developments in the detection of singlet oxygen with molecular spectroscopic methods. (n.d.). ResearchGate. Retrieved from [Link]
-
Melting Point Determination. (n.d.). ResolveMass Laboratories Inc. Retrieved from [Link]
-
Melting Point Determination. (n.d.). Stanford Research Systems. Retrieved from [Link]
-
Singlet oxygen generation by porphyrins and the kinetics of 9,10-dimethylanthracene photosensitization in liposomes. (1993, May). PubMed. Retrieved from [Link]
-
Delivering Singlet Oxygen in Dark Condition With an Anthracene-Functionalized Semiconducting Compound for Enhanced Phototheranostics. (n.d.). Frontiers. Retrieved from [Link]
-
Supplementary Information: Engineering COFs as Smart Triggers for Rapid Capture and Controlled Release of Singlet Oxygen. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
Is There a Simple and Easy Way to Detect Singlet Oxygen? Comparison of Methods for Detecting Singlet Oxygen and Application to Measure Scavenging Activity of Various Compounds. (n.d.). Scientific Archives. Retrieved from [Link]
-
Singlet oxygen-induced degradation of 9,10-dimethylanthracene. (n.d.). ResearchGate. Retrieved from [Link]
-
Singlet oxygen formation in non-aqueous oxygen redox chemistry: direct spectroscopic evidence for formation pathways and reliability of chemical probes. (n.d.). Faraday Discussions (RSC Publishing). Retrieved from [Link]
-
9,10-Dimethylanthracene. (n.d.). PubChem. Retrieved from [Link]
- Synthesis of substituted 9,10-anthracene-dicarboxaldehydes and 9,10-dihydro-9,10-anthracenedicarboxaldehydes. (n.d.). Google Patents.
-
Factors which determine the efficiency of sensitized singlet oxygen production. (n.d.). Retrieved from [Link]
- Synthesizing method for 9,10-dimethylanthracene. (n.d.). Google Patents.
-
Diethyl 9,10-dihydro-9,10-ethanoanthracene-11,12-trans-dicarboxylate. (2000, June). ResearchGate. Retrieved from [Link]
-
Photosensitized oxidation of 9,10-dimethylanthracene with singlet oxygen by using a safranin O/silica composite under visible light. (n.d.). Photochemical & Photobiological Sciences (RSC Publishing). Retrieved from [Link]
-
Anthracene, 9,10-diethyl-9,10-dihydro-. (n.d.). NIST WebBook. Retrieved from [Link]
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- 5. US4211726A - Synthesis of substituted 9,10-anthracene-dicarboxaldehydes and 9,10-dihydro-9,10-anthracenedicarboxaldehydes - Google Patents [patents.google.com]
- 6. chembk.com [chembk.com]
- 7. 9,10-Dimethylanthracene | C16H14 | CID 13076 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Comparative Reactivity Guide: Anthracene Diesters vs. Dicarboxylic Acids
Anthracene derivatives substituted at the 9 and 10 positions are highly valued building blocks in photochemistry, supramolecular chemistry, and materials science. For researchers designing stimuli-responsive polymers or metal-organic frameworks (MOFs), choosing between anthracene-9,10-dicarboxylic acid (9,10-ADCA) and its esterified counterparts (such as diethyl anthracene-9,10-dicarboxylate ) is a critical decision.
This guide objectively compares the reactivity profiles of these two classes, exploring the structural causality behind their behavior and providing validated experimental protocols for their application.
Conformational Dynamics: The Root of Reactivity
The chemical behavior of 9,10-substituted anthracenes is fundamentally dictated by severe steric hindrance. In both the dicarboxylic acid and its diesters, the bulky substituent groups clash with the peri-hydrogens (located at positions 1, 4, 5, and 8) of the rigid anthracene core.
-
9,10-ADCA : To minimize steric strain, the carboxyl groups are forced out of the aromatic plane. Computational studies and full geometry optimizations reveal a 1 in its lowest-energy ground state[1]. While this twist reduces resonance with the aromatic ring, the free carboxyl groups engage in 2, forming stable dimers in solution and complex supramolecular networks in the solid state[2].
-
Anthracene Diesters : Esterification replaces the acidic proton with an alkyl group (e.g., ethyl or methyl), maintaining the steric pressure and out-of-plane twist. However, this modification 3, drastically increasing the molecule's solubility in non-polar organic solvents and fundamentally altering its crystal packing[3].
Comparative Reactivity Profiles
A. Photochemical Reactivity: Photodimerization vs. Photochromism
While both molecules are photoactive, their dominant pathways diverge based on their functional groups and resulting phase states.
-
9,10-ADCA : Exhibits unique electron-transfer photochromism. Upon UV irradiation, particularly when coordinated in MOFs (e.g., Cd/Zn polymers), 9,10-ADCA undergoes a metal-assisted ligand-to-ligand electron transfer, 4 rather than simple dimers[4]. Its ability to undergo standard [4+4] photodimerization in the solid state is highly dependent on crystal packing; H-bonding can either align the molecules perfectly or suppress reactivity entirely[2].
-
Anthracene Diesters : Lacking the constraints of H-bond networks, diesters undergo highly predictable and reversible [4+4] photocycloaddition at the 9,10-positions. This reliable reactivity makes them the preferred choice for3 where light induces cross-linking[3].
B. Diels-Alder Cycloaddition
Anthracene is a classic diene, but electron-withdrawing groups at the 9,10-positions decrease its electron density, reducing reactivity toward standard electron-deficient dienophiles.
-
9,10-ADCA : Poor solubility in organic solvents and strong H-bonding make it a difficult substrate for standard liquid-phase Diels-Alder reactions.
-
Anthracene Diesters : Their high solubility makes them excellent precursors. They undergo Diels-Alder cycloaddition with dienophiles (e.g., maleimides or diethyl fumarate) at elevated temperatures. The newly introduced chains occupy pseudoaxial positions,5 through macrocyclization[5].
C. Esterification and Hydrolysis Kinetics
-
Esterification of 9,10-ADCA : Standard Fischer esterification is highly inefficient. The6 blocks nucleophilic attack at the carbonyl carbon, requiring highly active alkylating agents or prior conversion to an acid chloride[6].
-
Hydrolysis of Diesters : Conversely, once formed, anthracene-9,10-diesters are exceptionally resistant to both acidic and basic hydrolysis due to the exact same steric shielding protecting the ester carbonyl.
Quantitative Data Comparison
| Property | Anthracene-9,10-Dicarboxylic Acid (9,10-ADCA) | Anthracene-9,10-Diester |
| Steric Conformation | Carboxyls twisted ~56.6° out of plane | Esters twisted out of plane (high steric bulk) |
| Intermolecular Forces | Strong H-bonding (forms dimers/networks) | No H-bonding (van der Waals / π-π stacking) |
| Solubility | Poor in most organic solvents (requires DMF/DMSO) | High in common organic solvents (DCM, Toluene) |
| Photochemical Pathway | Photochromism (radical formation) & packing-dependent dimerization | Predictable [4+4] photodimerization |
| Diels-Alder Reactivity | Low (hindered by insolubility and H-bonding) | Moderate (reacts with strong dienophiles + heat) |
| Carbonyl Reactivity | Highly resistant to esterification | Highly resistant to hydrolysis |
Logical Workflow of Reactivity Pathways
Figure 1: Divergent reactivity pathways of anthracene-9,10-dicarboxylic acid versus its diesters.
Experimental Methodologies
Protocol 1: Synthesis of Diethyl Anthracene-9,10-dicarboxylate (Overcoming Steric Hindrance)
Causality: Standard Fischer esterification fails because the peri-hydrogens sterically block the alcohol from attacking the protonated carboxylic acid. Converting the acid to a highly electrophilic acid chloride bypasses this activation energy barrier.
-
Activation: Suspend 9,10-ADCA (1.0 eq) in anhydrous dichloromethane (DCM). Add a catalytic amount of DMF, followed by the dropwise addition of oxalyl chloride or thionyl chloride (3.0 eq) at 0 °C. Stir at room temperature until gas evolution ceases.
-
Concentration: Remove excess chlorinating agent and solvent under reduced pressure to isolate the highly reactive anthracene-9,10-bis(carbonyl chloride).
-
Esterification: Dissolve the acid chloride in anhydrous DCM. Slowly add anhydrous ethanol (5.0 eq) and triethylamine (3.0 eq) at 0 °C. Stir for 4 hours at room temperature.
-
Self-Validation System: Monitor the reaction via Thin Layer Chromatography (TLC). The diester will exhibit a significantly higher
value in non-polar solvents compared to the baseline-retained diacid. Confirm success via IR spectroscopy: look for the shift of the carbonyl stretch from ~1690 cm⁻¹ (H-bonded acid) to ~1720 cm⁻¹ (ester) and the complete disappearance of the broad O-H stretch (2500–3300 cm⁻¹).
Protocol 2: Comparative [4+4] Photodimerization Assay
Causality: Irradiation at 365 nm selectively excites the anthracene
-
Preparation: Prepare equimolar solutions (
M) of 9,10-ADCA and Diethyl Anthracene-9,10-dicarboxylate in a highly polar aprotic solvent that dissolves both (e.g., DMSO). -
Irradiation: Place the solutions in quartz cuvettes and expose them to a 365 nm UV LED light source at a controlled distance.
-
Self-Validation System: Monitor the reaction kinetics via UV-Vis spectroscopy. Take spectra every 5 minutes. The characteristic vibronic absorption bands of the anthracene monomer (between 350–390 nm) will progressively decrease. The rate of absorbance decay directly quantifies the reactivity difference, validating the extent of dimerization without requiring complex isolation steps.
References
-
Systematic Investigation of the Excited-State Properties of Anthracene-Dicarboxylic Acids Source: ResearchGate URL:[Link]
-
Photoactive Anthracene-9,10-dicarboxylic Acid for Tuning of Photochromism in the Cd/Zn Coordination Polymers Source: PubMed (Inorganic Chemistry) URL:[Link]
-
Gold(I)-Catalyzed Macrocyclization of 1,n-Enynes Source: Researcher.Life URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 9,10-Anthracenedicarboxylic acid | 73016-08-7 | Benchchem [benchchem.com]
- 3. Diethyl Anthracene-9,10-dicarboxylate | C20H18O4 [benchchem.com]
- 4. Photoactive Anthracene-9,10-dicarboxylic Acid for Tuning of Photochromism in the Cd/Zn Coordination Polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. Diethyl Anthracene-9,10-dicarboxylate | C20H18O4 [benchchem.com]
A Comparative Guide to the Solubility of Dimethyl and Diethyl Anthracene-9,10-dicarboxylate
For researchers, scientists, and professionals in drug development, the selection of appropriate solvents and a deep understanding of a compound's solubility are critical for successful experimental outcomes, from reaction chemistry to formulation. This guide provides an in-depth comparison of the solubility characteristics of two closely related polycyclic aromatic hydrocarbon (PAH) esters: dimethyl anthracene-9,10-dicarboxylate and diethyl anthracene-9,10-dicarboxylate. While direct, quantitative comparative data for these specific compounds is not extensively available in published literature, this guide will synthesize foundational chemical principles, data from structurally similar compounds, and a robust experimental protocol to empower researchers to make informed decisions.
Molecular Structure and its Influence on Solubility
The solubility of a compound is fundamentally governed by its molecular structure and the interplay of intermolecular forces between the solute and the solvent. The principle of "like dissolves like" is a cornerstone of this understanding, suggesting that substances with similar polarities are more likely to be soluble in one another[1].
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Structure |
| Dimethyl anthracene-9,10-dicarboxylate | C₁₈H₁₄O₄ | 294.3 | ![]() |
| Diethyl anthracene-9,10-dicarboxylate | C₂₀H₁₈O₄ | 322.35 | ![]() |
Both molecules share the large, nonpolar, and rigid anthracene core. The key difference lies in the alkyl groups of the ester functionalities at the 9 and 10 positions: methyl (-CH₃) versus ethyl (-CH₂CH₃). This seemingly minor variation has significant implications for their physical properties and solubility.
Esters are polar molecules due to the presence of the C=O and C-O bonds, leading to dipole-dipole interactions[2][3]. However, they cannot act as hydrogen bond donors. They can, however, act as hydrogen bond acceptors, allowing for interactions with protic solvents like water and alcohols[2][4][5]. The large anthracene core is hydrophobic and will primarily interact through van der Waals forces.
A Predictive Comparison of Solubility
Based on established principles of physical organic chemistry, we can predict the relative solubility of these two esters in a range of common laboratory solvents.
In Nonpolar Solvents (e.g., Hexane, Toluene):
The solubility in nonpolar solvents will be dominated by the large, nonpolar anthracene core. Both esters are expected to exhibit some solubility in these solvents. The diethyl ester, with its slightly larger and more nonpolar alkyl chains, may exhibit marginally better solubility in highly nonpolar solvents like hexane compared to the dimethyl ester.
In Polar Aprotic Solvents (e.g., Dichloromethane, Ethyl Acetate, Acetone, Tetrahydrofuran):
These solvents can engage in dipole-dipole interactions with the polar ester groups. Both compounds are expected to be reasonably soluble in these solvents. The subtle differences in the size of the alkyl groups are less likely to have a dramatic impact on solubility in this class of solvents.
In Polar Protic Solvents (e.g., Ethanol, Methanol):
These solvents can engage in hydrogen bonding with the oxygen atoms of the ester groups, in addition to dipole-dipole interactions[2][4]. This can enhance solubility. However, as the length of the alkyl chain in an ester increases, the hydrocarbon portion of the molecule becomes more prominent, which can disrupt the hydrogen bonding network of the solvent[2][4]. Therefore, it is predicted that dimethyl anthracene-9,10-dicarboxylate will exhibit slightly higher solubility in polar protic solvents compared to diethyl anthracene-9,10-dicarboxylate.
In Water:
Both compounds are expected to be practically insoluble in water. The large, hydrophobic anthracene core is the dominant feature, and the small polar ester groups are insufficient to overcome this hydrophobicity. The solubility of esters in water decreases as the carbon chain length increases[2][4]. Data for the related compound, 9,10-dimethylanthracene, shows a water solubility of only 0.056 mg/L at 25 °C[6][7].
Experimental Protocol for Determining and Comparing Solubility
To obtain definitive, quantitative data, an experimental determination of solubility is essential. The "shake-flask" method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound[1].
Objective:
To quantitatively determine the solubility of dimethyl anthracene-9,10-dicarboxylate and diethyl anthracene-9,10-dicarboxylate in a range of solvents at a specified temperature (e.g., 25 °C).
Materials:
-
Dimethyl anthracene-9,10-dicarboxylate
-
Diethyl anthracene-9,10-dicarboxylate
-
Selected solvents (e.g., hexane, toluene, dichloromethane, ethyl acetate, acetone, ethanol, methanol, DMSO)
-
Scintillation vials or other suitable sealed containers
-
Temperature-controlled shaker or incubator
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
-
Analytical balance
Methodology:
Step 1: Preparation of Saturated Solutions
-
Add an excess amount of the solid ester to a pre-weighed vial. The amount should be sufficient to ensure that undissolved solid remains after equilibration.
-
Accurately add a known volume (e.g., 5.0 mL) of the chosen solvent to the vial.
-
Securely cap the vials to prevent solvent evaporation.
-
Prepare a separate vial for each ester-solvent combination.
Step 2: Equilibration
-
Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to reach equilibrium (typically 24-72 hours)[1]. A constant concentration of the dissolved solid over time indicates that equilibrium has been reached.
Step 3: Phase Separation
-
Once equilibrium is achieved, remove the vials from the shaker and allow the undissolved solid to settle.
-
To ensure complete separation of the solid from the saturated solution, centrifuge the vials[1].
-
Carefully withdraw a known volume of the supernatant using a syringe and filter it through a chemically inert syringe filter into a clean vial[1]. This step is crucial to remove any remaining solid particles.
Step 4: Quantification by HPLC
-
Prepare a series of standard solutions of each ester in the respective solvent at known concentrations.
-
Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area versus concentration.
-
Dilute the filtered saturated solutions with the appropriate solvent to a concentration that falls within the range of the calibration curve.
-
Inject the diluted samples into the HPLC and determine their concentration from the calibration curve.
-
Calculate the original concentration of the saturated solution, taking into account the dilution factor.
Step 5: Data Reporting
-
Report the solubility in standard units such as mg/mL or mol/L at the specified temperature.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. vaia.com [vaia.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. 15.7 Physical Properties of Esters | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]
- 6. IUPAC-NIST Solubilities Database [srdata.nist.gov]
- 7. 9,10-Dimethylanthracene | C16H14 | CID 13076 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
Dimethyl anthracene-9,10-dicarboxylate proper disposal procedures
Comprehensive EHS Guide: Handling and Disposal of Dimethyl Anthracene-9,10-Dicarboxylate
Operational Context and Hazard Causality
Dimethyl anthracene-9,10-dicarboxylate (CAS: 73016-10-1) is a highly valued organic building block, frequently utilized in diversity-oriented synthesis to construct complex dibenzo[n.2.2] macrobicyclic compounds for drug discovery [1]. As a solid polycyclic aromatic hydrocarbon (PAH) derivative with a molecular weight of 294.31 g/mol [2], it presents specific operational and environmental challenges.
The Causality of the Hazard: The anthracene core imparts significant lipophilicity to the molecule. If improperly disposed of via standard aqueous drains, lipophilic PAHs partition into organic matter in aquatic ecosystems, leading to severe bioaccumulation and long-term toxicity to aquatic life. Furthermore, during its typical use in macrocyclization—which often involves reduction via lithium/naphthalene in tetrahydrofuran (THF) [1]—the resulting waste streams are highly flammable mixed-solvent matrices. Therefore, disposal is not merely about discarding the powder; it requires a systematic, zero-drain protocol to manage both the active pharmaceutical ingredient (API) intermediate and its associated reactive solvent streams.
Quantitative EHS Segregation Matrix
To ensure regulatory compliance and prevent dangerous cross-contamination in the laboratory, waste containing dimethyl anthracene-9,10-dicarboxylate must be segregated according to the following matrix.
| Waste Stream Category | Physical State | Primary Hazards | EHS Routing Destination | Compatibility Warnings |
| Bulk API / Unreacted Solid | Solid (Powder) | Irritant, Aquatic Toxicity | Solid Hazardous Organic Waste | Do not mix with strong oxidizers (e.g., peroxides, nitric acid). |
| Reaction Filtrate (THF/Naphthalene) | Liquid | Flammable, Toxic | Non-Halogenated Solvent Waste | Ensure reactive metals (e.g., Li) are fully quenched prior to bulking. |
| DCM Extraction Waste | Liquid | Flammable, Toxic, Carcinogenic | Halogenated Solvent Waste | Must be segregated from non-halogenated waste to prevent dioxin formation during incineration. |
| Contaminated Consumables | Solid (Mixed) | Trace Toxicity | Solid Hazardous Waste Bin | Deface all original chemical labels before disposal. |
Step-by-Step Disposal Methodologies
Every protocol below operates as a self-validating system: each step includes a verification check to ensure the safety of the operator and the integrity of the waste stream.
Protocol A: Disposal of Bulk Solid Waste
This procedure applies to expired reagents, spilled powder, or unreacted starting materials.
-
Containment: Don appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety goggles, and a lab coat. Operate strictly within a certified chemical fume hood to prevent inhalation of fine particulates.
-
Collection: Sweep up solid spills using a dedicated anti-static brush and dustpan, or transfer expired bulk powder using a clean spatula.
-
Primary Packaging: Deposit the solid into a compatible, sealable high-density polyethylene (HDPE) or glass wide-mouth container.
-
Validation Check: Inspect the container seal. Ensure no powder residue remains on the exterior threads of the jar, which could cause exposure during transport.
-
Labeling & Routing: Affix a standardized institutional hazardous waste tag. Mark clearly as "Hazardous Waste - Toxic Solid: Dimethyl anthracene-9,10-dicarboxylate." Transfer to the EHS satellite accumulation area for licensed high-temperature incineration.
Protocol B: Disposal of Liquid Reaction Mixtures
This procedure applies to post-reaction filtrates and solvent washes.
-
Quenching (Critical Step): Before treating the liquid as waste, verify that all reactive intermediates (e.g., lithium/naphthalene radical anions used in macrocyclization [1]) have been fully quenched using a slow addition of an appropriate proton source (e.g., isopropanol followed by water) under an inert atmosphere.
-
Segregation Analysis: Determine the solvent composition. If the mixture contains any halogenated solvents (e.g., dichloromethane used during extraction), the entire mixture must be treated as halogenated waste.
-
Transfer: Move the liquid to the designated EHS carboy (Halogenated or Non-Halogenated).
-
Validation Check (Grounding): Because solvents like THF are highly flammable and prone to static ignition, verify that the waste carboy is actively grounded using a grounding wire and alligator clip before pouring. Use a chemical funnel to prevent splashing.
-
Secondary Containment: Ensure the carboy rests in a secondary containment tray capable of holding 110% of the carboy's volume.
Protocol C: Contaminated Consumables
-
Collection: Gather all weigh boats, filter papers, Kimwipes, and disposable spatulas that have come into direct contact with the compound.
-
Bagging: Place these items into a heavy-duty, transparent polyethylene bag.
-
Disposal: Seal the bag and place it into a rigid, EHS-approved solid hazardous waste bin. Never place chemically contaminated consumables into standard municipal trash or biohazard (red) bags.
Waste Segregation Decision Workflow
EHS decision tree for the segregation and disposal of anthracene derivative waste streams.
References
- Lobato, R., Veiga, A. X., Pérez-Vázquez, J., & Sardina, F. J. (2013). A One-Step, Versatile Synthesis of Dibenzo [n.2.
- AChemBlock.
Operational Safety Guide: Handling Dimethyl anthracene-9,10-dicarboxylate (CAS: 73016-10-1)
Topic: Personal protective equipment for handling Dimethyl anthracene-9,10-dicarboxylate Content Type: Operational Safety & Logistics Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary & Risk Context
From the Desk of the Senior Application Scientist: Handling Dimethyl anthracene-9,10-dicarboxylate requires a nuanced approach that goes beyond standard "lab safety." As an anthracene derivative, this compound presents a dual-threat profile: particulate inhalation risks in its solid state and enhanced dermal permeation when solvated. Furthermore, the planar, lipophilic nature of the anthracene core necessitates a precautionary approach regarding potential photosensitization and DNA intercalation, even if acute toxicity markers appear moderate.
This guide provides a self-validating safety protocol. By leveraging the compound's intrinsic fluorescence, you can utilize UV light (365 nm) to validate decontamination, turning a physical property into a safety asset.
Hazard Identification & Risk Assessment
Before selecting PPE, we must define the enemy. The following hazard profile is synthesized from structural analogs and GHS data for anthracene esters.
| Hazard Class | GHS Code | Operational Implication |
| Skin Irritation | H315 | Lipophilic nature allows accumulation in the stratum corneum. |
| Eye Irritation | H319 | Fine crystalline dust can cause mechanical and chemical corneal damage. |
| STOT-SE | H335 | Respiratory irritation.[1][2] Dust control is the primary engineering control. |
| Aquatic Toxicity | H410 | Critical: Do not wash down drains. Requires specific solid waste streams. |
| Photosensitivity | N/A | Anthracene derivatives can induce phototoxic reactions under UV/strong light. |
PPE Selection Matrix
This matrix is designed for autonomy . Select your PPE based on the state of matter you are handling.
Table 1: State-Dependent PPE Specifications
| Body Area | Solid State (Weighing/Transfer) | Solution State (Synthesis/Purification) | Technical Justification |
| Hand Protection | Nitrile (Disposable) Thickness: | Double Gloving or Laminate Inner: NitrileOuter: Silver Shield® (if using DCM/Chloroform)Reason: Anthracene esters are often dissolved in halogenated solvents which permeate Nitrile in <5 mins. | Prevents dermal absorption of the lipophilic core. |
| Respiratory | N95 / P95 Mask (If outside Fume Hood)Ideally: Handle inside hood. | Fume Hood Sash at <18" Respiratory protection generally not required if hood face velocity is >100 fpm. | H335 mitigation. Prevents sensitization from chronic dust inhalation. |
| Eye Protection | Safety Glasses w/ Side Shields ANSI Z87.1 compliant. | Chemical Splash Goggles Required if heating or pressurizing reaction vessels. | Protects against crystalline dust (solid) and solvent splash (liquid). |
| Body Defense | Lab Coat (Cotton/Poly) Buttoned to neck. | Lab Coat + Chemical Apron Apron required if handling >100mL volumes. | Cotton offers limited splash protection; apron prevents soak-through of solvents. |
Operational Protocol: The "Clean-Trace" Workflow
This workflow integrates safety steps directly into the experimental procedure.
Phase A: Preparation & Weighing
-
Engineering Control: Activate the fume hood. Verify flow (tissue test).
-
The "Dark" Check: Briefly dim lab lights and shine a UV lamp (365 nm) on your balance and work area. Why? To establish a baseline. If it glows blue/green before you start, the area is already contaminated.
-
Anti-Static Measure: Use an anti-static gun or ionizer on the weighing boat. Anthracene derivatives are static-prone; static discharge disperses dust, increasing inhalation risk.
-
Transfer: Weigh the solid. If spillage occurs, do not wipe . Use a HEPA vacuum or wet tissue to prevent aerosolization.
Phase B: Solubilization & Reaction
-
Solvent Choice: If using Dichloromethane (DCM), assume your outer nitrile gloves offer zero protection against the solvent carrier.
-
The "Red-Light" Rule: If you see solvent on your glove, change it immediately. The solvent carries the anthracene derivative through the glove material and into your skin pores.
-
Light Protection: Wrap reaction vessels in aluminum foil. This prevents photo-degradation of the product and reduces potential phototoxic radical formation.
Phase C: Decontamination (The Self-Validating Step)
-
Primary Clean: Wipe surfaces with a solvent-soaked tissue (Acetone or Ethanol).
-
Validation: Dim lights and scan the area with the UV lamp again.
-
Glowing spots? Contamination remains. Repeat cleaning.
-
Dark? Area is safe.
-
This step builds trust in your safety protocol by providing immediate visual feedback.
-
Visualizing the Safety Logic
The following diagram illustrates the decision hierarchy for handling spills, a critical component of laboratory safety logic.
Figure 1: Decision logic for spill response, emphasizing the UV-validation step unique to fluorescent compounds.
Disposal Logistics: Cradle-to-Grave
Improper disposal of anthracene derivatives is a common regulatory citation.
-
Solid Waste: Dispose of pure compound, contaminated weighing boats, and gloves in a container labeled "Hazardous Waste - Solid - Toxic/Irritant."
-
Liquid Waste:
-
Halogenated Stream: If dissolved in DCM or Chloroform.
-
Organic Stream: If dissolved in Acetone, Ethyl Acetate, or Methanol.
-
NEVER pour down the sink. Anthracene derivatives are highly toxic to aquatic life (H410) and persist in sediment.
-
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 123067, Dimethyl anthracene-9,10-dicarboxylate. Retrieved from [Link]
-
European Chemicals Agency (ECHA). Registration Dossier - Anthracene. Retrieved from [Link]
-
Forsberg, K., & Mansdorf, S. Z. (2007). Quick Selection Guide to Chemical Protective Clothing. John Wiley & Sons.[3] (Referenced for Glove Permeation Data).
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


